9-AHA
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88373-10-8 |
|---|---|
Molecular Formula |
C26H26N6O |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[6-(acridin-9-ylamino)hexyl]-4-azidobenzamide |
InChI |
InChI=1S/C26H26N6O/c27-32-31-20-15-13-19(14-16-20)26(33)29-18-8-2-1-7-17-28-25-21-9-3-5-11-23(21)30-24-12-6-4-10-22(24)25/h3-6,9-16H,1-2,7-8,17-18H2,(H,28,30)(H,29,33) |
InChI Key |
PCSBGTOFCNRFRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-] |
Other CAS No. |
88373-10-8 |
Synonyms |
9-(6-(4-azidobenzamido)hexylamino)acridine 9-AHA |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 9-hydroxynonanoic acid, a versatile omega-hydroxy fatty acid. It covers its chemical and physical properties, synthesis methodologies, and current understanding of its biological significance and applications. This document is intended to serve as a technical resource for professionals in research, development, and drug discovery.
Core Concepts
9-Hydroxynonanoic acid is a nine-carbon straight-chain fatty acid with a hydroxyl group on its terminal (omega) carbon and a carboxylic acid group at the other end.[1] Its bifunctional nature makes it a valuable building block for polymers and a precursor for other important chemicals. It is found naturally in plants such as Chaenomeles sinensis.
Chemical and Physical Properties
A summary of the key physicochemical properties of 9-hydroxynonanoic acid is presented in the table below. These properties are crucial for its handling, processing, and application in various experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 3788-56-5 |
| Appearance | White to yellow chunks or low melting solid |
| Melting Point | 53-54 °C |
| Boiling Point | 245.22 °C (rough estimate) |
| Density | 1.0069 g/cm³ (rough estimate) |
| pKa | 4.78 ± 0.10 (Predicted) |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Synthesis of 9-Hydroxynonanoic Acid
There are two primary routes for the synthesis of 9-hydroxynonanoic acid: chemical synthesis, most notably through the ozonolysis of oleic acid, and biotechnological synthesis using genetically engineered microorganisms.
Chemical Synthesis via Ozonolysis of Oleic Acid
The most established chemical method for producing 9-hydroxynonanoic acid is the ozonolysis of oleic acid, a readily available unsaturated fatty acid from vegetable oils. This process involves the cleavage of the carbon-carbon double bond in oleic acid by ozone, followed by a reductive workup.
Experimental Protocol: Ozonolysis of Oleic Acid
-
Materials: Oleic acid, methanol (or other suitable solvent), ozone generator, oxygen source, reducing agent (e.g., sodium borohydride, hydrogen with a catalyst), reaction vessel, and purification apparatus (e.g., distillation or chromatography equipment).
-
Procedure:
-
Dissolve oleic acid in a suitable solvent, such as methanol, in a reaction vessel equipped with a gas inlet and outlet.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Bubble ozone gas, generated from an oxygen source, through the solution until the reaction is complete (indicated by a color change or TLC analysis).
-
Purge the solution with an inert gas, such as nitrogen, to remove excess ozone.
-
Perform a reductive workup of the resulting ozonide. This can be achieved by adding a reducing agent like sodium borohydride in portions while maintaining a low temperature.
-
After the reduction is complete, acidify the mixture with an aqueous acid solution (e.g., 1N HCl) to quench the reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 9-hydroxynonanoic acid by distillation under reduced pressure or column chromatography.
-
Figure 1. Chemical synthesis workflow for 9-hydroxynonanoic acid via ozonolysis.
Biotechnological Synthesis
Advances in metabolic engineering have enabled the production of 9-hydroxynonanoic acid from renewable feedstocks using genetically modified microorganisms, such as Escherichia coli and Corynebacterium glutamicum.[2] This approach offers a more sustainable alternative to chemical synthesis.
Experimental Protocol: Microbial Production in E. coli
-
Microbial Strain: A genetically engineered strain of E. coli expressing genes for fatty acid double bond hydratase, secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase.
-
Culture Medium: A suitable growth medium, such as Luria-Bertani (LB) or a defined minimal medium, supplemented with a carbon source (e.g., glucose) and an inducer for gene expression (e.g., IPTG). Oleic acid is provided as the substrate.
-
Procedure:
-
Inoculate a starter culture of the recombinant E. coli strain and grow overnight.
-
Use the starter culture to inoculate a larger volume of production medium containing oleic acid.
-
Incubate the culture with shaking at an appropriate temperature (e.g., 30-37 °C).
-
When the culture reaches a suitable cell density (e.g., mid-log phase), add an inducer (e.g., IPTG) to initiate the expression of the heterologous enzymes.
-
Continue the fermentation for a set period to allow for the conversion of oleic acid to 9-hydroxynonanoic acid.
-
Harvest the cells by centrifugation.
-
Extract the 9-hydroxynonanoic acid from the culture supernatant or the cell pellet, depending on its localization. This may involve solvent extraction and acidification.
-
Purify the product using techniques such as liquid-liquid extraction and chromatography.
-
Figure 2. Biotechnological synthesis workflow for 9-hydroxynonanoic acid.
Biological Significance and Applications
The primary application of 9-hydroxynonanoic acid is as a monomer for the synthesis of biodegradable polyesters. Its bifunctional nature allows it to undergo polycondensation to form long-chain polymers with potential uses in bioplastics and other sustainable materials.
While there is limited evidence for a direct signaling role of 9-hydroxynonanoic acid in mammals, other omega-hydroxy fatty acids are known to be involved in various biological processes. They are typically formed through the action of cytochrome P450 omega-hydroxylases and can be further metabolized to dicarboxylic acids. Some hydroxy fatty acids have demonstrated biological activities, including anti-inflammatory and anti-diabetic effects. For instance, 9-hydroxystearic acid has been shown to interfere with EGF signaling in colon cancer cells.[3] The potential for 9-hydroxynonanoic acid to have similar biological activities is an area for future research.
In the context of drug development, the most significant role of 9-hydroxynonanoic acid is as a precursor to azelaic acid (1,9-nonanedioic acid). Azelaic acid is a dicarboxylic acid with established therapeutic applications, particularly in dermatology for the treatment of acne and rosacea.
Figure 3. Logical relationship of 9-hydroxynonanoic acid synthesis and applications.
Analytical Methods
The characterization and quantification of 9-hydroxynonanoic acid are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it is used for identification and quantification. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
Experimental Protocol: GC-MS Analysis
-
Derivatization: Due to its low volatility, 9-hydroxynonanoic acid is often derivatized before GC-MS analysis. A common method is silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane or methanolic HCl) to convert the polar hydroxyl and carboxyl groups into less polar ethers and esters, respectively.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, with an appropriate injection volume and temperature (e.g., 250 °C).
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature (e.g., 70 °C) and ramping up to a high temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap, scanning a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, often compared to a spectral library. Quantification is typically performed using an internal standard.
-
Conclusion
9-Hydroxynonanoic acid is a molecule with significant potential, primarily as a building block for sustainable materials. While its direct biological role as a signaling molecule is not yet established, its relationship to other bioactive fatty acids suggests that further investigation into its pharmacological properties may be warranted. The development of efficient and sustainable synthesis methods, particularly through biotechnology, will be key to unlocking the full potential of this versatile omega-hydroxy fatty acid. This guide provides a foundational understanding for researchers and professionals seeking to work with and explore the applications of 9-hydroxynonanoic acid.
References
Unveiling the Natural Reservoirs of 9-Hydroxynonanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid that has garnered increasing interest within the scientific community due to its role as a key biosynthetic precursor to the clinically important antibiotic, mupirocin, and its presence in various natural systems. This technical guide provides a comprehensive overview of the known natural sources of 9-HNA, presenting quantitative data, detailed experimental methodologies, and insights into its biosynthetic and potential signaling pathways.
Natural Sources of 9-Hydroxynonanoic Acid
The occurrence of 9-hydroxynonanoic acid in nature is diverse, spanning microorganisms, insects, and plants. This section details the primary identified sources and, where available, the concentration of this valuable fatty acid.
Microbial Production: Pseudomonas fluorescens and the Mupirocin Antibiotic
The most well-documented source of 9-hydroxynonanoic acid is as a crucial component of the antibiotic mupirocin, produced by the bacterium Pseudomonas fluorescens. Mupirocin is an ester formed from the combination of monic acid and 9-hydroxynonanoic acid.[1][2][3] Commercial mupirocin ointments typically contain 2% of the active antibiotic. While the direct concentration of free 9-HNA within the bacterium is not extensively reported, its production is intrinsically linked to the fermentation yield of mupirocin.
Table 1: Quantitative Data for 9-Hydroxynonanoic Acid in Pseudomonas fluorescens
| Source Organism | Product | Concentration/Yield |
| Pseudomonas fluorescens | Mupirocin (ester of 9-HNA) | Ointments contain 2% mupirocin. Fermentation yields are variable and depend on the strain and culture conditions. |
Insect Pheromones: The Case of Oleria onega janarilla
9-Hydroxynonanoic acid has been identified as a semiochemical, a chemical substance used for communication, in the Ithomiine butterfly, Oleria onega janarilla. Specifically, it is a component of the male butterfly's androconial secretion, which is believed to function as a pheromone. In one subspecies of Oleria onega, a study reported a 2:1 ratio of (Z)-9-hydroxy-6-enoic acid to 9-hydroxynonanoic acid in the secretion.[3]
Table 2: Quantitative Data for 9-Hydroxynonanoic Acid in Oleria onega janarilla
| Source Organism | Secretion | Relative Concentration |
| Oleria onega janarilla (subspecies) | Androconial Secretion | 2:1 ratio of (Z)-9-hydroxy-6-enoic acid to 9-hydroxynonanoic acid |
Botanical Occurrence: Chaenomeles sinensis
The presence of 9-hydroxynonanoic acid has also been reported in the plant kingdom, specifically in Chaenomeles sinensis, commonly known as the Chinese quince.[4][5] However, to date, quantitative data on the concentration of 9-HNA in the fruit, leaves, or other tissues of this plant remains to be elucidated. Further research is required to determine the abundance of this compound in C. sinensis and to explore its potential physiological role within the plant.
Potential Presence in Royal Jelly
Royal jelly, a secretion from honey bees, is known to be rich in a variety of fatty acids, including several hydroxy fatty acids.[6][7] While the presence of other similar compounds, such as 10-hydroxy-2-decenoic acid (10-HDA), is well-established, the definitive identification and quantification of 9-hydroxynonanoic acid in royal jelly have not been conclusively reported in the reviewed literature. The complex lipid profile of royal jelly suggests that it could be a potential, yet unconfirmed, source of 9-HNA.
Experimental Protocols
The accurate detection and quantification of 9-hydroxynonanoic acid from its natural sources are critical for research and development. The following sections outline general methodologies that can be adapted for the extraction and analysis of 9-HNA.
Extraction of 9-Hydroxynonanoic Acid
From Bacterial Cultures (Pseudomonas fluorescens):
-
Cell Lysis: Bacterial cells are harvested by centrifugation and subjected to lysis using methods such as sonication, bead beating, or enzymatic digestion (e.g., with lysozyme) in an appropriate buffer.
-
Solvent Extraction: The lysate is extracted with an organic solvent like ethyl acetate or a mixture of chloroform and methanol to partition the lipids, including 9-HNA.
-
Saponification (for esterified 9-HNA in mupirocin): To quantify the 9-HNA content within mupirocin, the extract is subjected to alkaline hydrolysis (saponification) using a base like potassium hydroxide to cleave the ester bond and release free 9-HNA.
-
Acidification and Re-extraction: The saponified mixture is acidified, and the free fatty acids are re-extracted with an organic solvent.
From Insect Secretions (Oleria onega janarilla):
-
Solvent Soaking: The androconial organs (hair-pencils) of the butterflies are carefully dissected and soaked in a non-polar solvent such as hexane for a defined period to extract the pheromonal compounds.
-
Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract.
From Plant Material (Chaenomeles sinensis):
-
Homogenization: Plant tissue (e.g., fruit flesh, peel) is homogenized in a suitable solvent, often a mixture of polar and non-polar solvents like methanol/chloroform/water, to extract a broad range of metabolites.
-
Liquid-Liquid Partitioning: The homogenate is partitioned to separate the lipid-soluble fraction containing fatty acids.
-
Solid-Phase Extraction (SPE): The lipid extract can be further purified using SPE with a suitable sorbent (e.g., silica gel) to isolate the fatty acid fraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like fatty acids.
-
Derivatization: Free hydroxyl and carboxyl groups of 9-HNA are derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers and esters.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the analytes based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated compounds are ionized (e.g., by electron ionization) and detected by a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic ions of the derivatized 9-HNA. An internal standard (e.g., a deuterated analog) is often used for accurate quantification.
Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is another sensitive and specific method for the analysis of fatty acids, particularly for those that are less volatile or thermally labile.
-
Chromatographic Separation: The extracted and purified sample is injected into an HPLC system. Reversed-phase chromatography using a C18 or C8 column is commonly employed, with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like formic acid.
-
MS/MS Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole or high-resolution mass spectrometer. Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for 9-HNA are monitored, providing high specificity and sensitivity.
Signaling Pathways and Biological Roles
Currently, there is a scarcity of information directly implicating 9-hydroxynonanoic acid in specific signaling pathways. However, the broader class of omega-hydroxy fatty acids and medium-chain fatty acids are known to be biologically active.
Omega-Oxidation Pathway:
9-Hydroxynonanoic acid is a product of the omega-oxidation pathway of nonanoic acid. This metabolic pathway, which occurs in the endoplasmic reticulum, serves as an alternative to beta-oxidation for fatty acid degradation, particularly for medium-chain fatty acids.[8][9]
Caption: Omega-oxidation of nonanoic acid to 9-hydroxynonanoic acid.
Potential Signaling Roles of Related Fatty Acids:
Medium-chain fatty acids can act as signaling molecules, influencing various cellular processes, including metabolism and inflammation, often through interactions with G-protein coupled receptors or nuclear receptors.[10][11] Some hydroxy fatty acids, such as 9-hydroxystearic acid, have been shown to interfere with signaling pathways like the EGF signaling pathway in cancer cells.[12] While direct evidence for 9-HNA is lacking, its structural similarity to these other bioactive lipids suggests that it may also possess signaling properties that warrant further investigation.
Mupirocin Biosynthesis Pathway:
Within Pseudomonas fluorescens, 9-hydroxynonanoic acid is a key intermediate in the biosynthesis of mupirocin. The pathway involves a complex series of reactions catalyzed by a Type I polyketide synthase (PKS).[1][2][3]
Caption: Simplified biosynthesis of mupirocin.
Conclusion
9-Hydroxynonanoic acid is a naturally occurring omega-hydroxy fatty acid with established roles in microbial antibiotic production and insect chemical communication, and a confirmed presence in the plant kingdom. While quantitative data for some sources are still emerging, the methodologies for its extraction and analysis are well-established. The potential for this molecule to possess intrinsic biological and signaling activities, beyond its role as a biosynthetic intermediate, presents an exciting avenue for future research in drug discovery and chemical ecology. This guide provides a foundational resource for scientists and researchers to further explore the natural world's production and utilization of 9-hydroxynonanoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Mupirocin: biosynthesis, special features and applications of an antibiotic from a gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. apiservices.biz [apiservices.biz]
- 8. Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 9-Hydroxynonanoic Acid: A Scoping Review and Knowledge Gap Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
9-Hydroxynonanoic acid (9-HNA) is a nine-carbon omega-hydroxy fatty acid. Despite its well-defined chemical structure and availability from commercial suppliers, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological role in mammalian systems. Current research predominantly focuses on its chemical synthesis and its utility as a monomer in the production of biodegradable polymers. There is a notable scarcity of in-depth studies investigating its physiological effects, mechanism of action, and potential therapeutic applications. This document summarizes the limited available information and highlights the critical knowledge gaps that present opportunities for future research.
Chemical and Physical Properties
9-Hydroxynonanoic acid is a straight-chain fatty acid with a hydroxyl group at the omega (ω-9) position.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O₃ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| CAS Number | 3788-56-5 | [1] |
| Appearance | White to yellow chunks or low melting solid | [2] |
| Melting Point | 53-54 °C | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
Known Biological Information and Research Gaps
A thorough search of scientific databases for the biological role of 9-hydroxynonanoic acid yielded minimal specific data. The majority of search results are dominated by information pertaining to "Hereditary Neuralgic Amyotrophy" (HNA), a genetic disorder linked to the SEPT9 gene, which is unrelated to the chemical compound 9-HNA. This recurring ambiguity in search results underscores the low volume of research on the fatty acid itself.
Potential Role in Lipid Metabolism
While direct evidence for 9-HNA's role in lipid metabolism is lacking, a study on its oxidized form, 9-oxononanoic acid , offers a potential avenue for investigation. Research in rats has shown that orally administered 9-oxononanoic acid can decrease hepatic lipogenesis.[3] This effect was attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, and an increase in carnitine palmitoyltransferase activity, which is involved in fatty acid oxidation.[3]
Given the structural relationship between 9-HNA and 9-oxononanoic acid, it is plausible that 9-HNA may be a metabolic precursor or possess similar modulatory effects on lipid metabolism. However, this remains speculative without direct experimental evidence.
Omega-Hydroxy Fatty Acids: A Broader Context
9-HNA belongs to the class of omega-hydroxy fatty acids. In general, these molecules are products of fatty acid ω-hydroxylation, a metabolic pathway involving cytochrome P450 enzymes. This pathway is crucial for the detoxification and elimination of xenobiotics and the metabolism of endogenous fatty acids. While some omega-hydroxy fatty acids have been identified as signaling molecules, for example, as ligands for G-protein coupled receptors (GPRs) or peroxisome proliferator-activated receptors (PPARs), no such role has been documented for 9-HNA.
Future Research Directions
The current state of knowledge presents a clear opportunity for foundational research into the biological functions of 9-hydroxynonanoic acid. Key areas for investigation include:
-
Endogenous Presence: Determining if 9-HNA is an endogenous metabolite in mammalian tissues and fluids.
-
Metabolic Fate: Investigating the metabolic pathways of 9-HNA, including its potential conversion to 9-oxononanoic acid and other derivatives.
-
Receptor Screening: Systematically screening 9-HNA for activity at nuclear receptors (e.g., PPARs, LXRs) and G-protein coupled receptors (e.g., GPR40, GPR120) known to bind fatty acids.
-
Cellular Effects: Assessing the effects of 9-HNA on key cell types involved in metabolism and inflammation, such as adipocytes, hepatocytes, and macrophages.
-
In Vivo Studies: Conducting animal studies to evaluate the physiological and pathological effects of 9-HNA administration, particularly concerning lipid metabolism, inflammation, and oxidative stress.
Conclusion
The biological role of 9-hydroxynonanoic acid remains largely unexplored. While its chemical properties are well-characterized and it is utilized in materials science, its significance in a biological context is a notable unknown. The limited data on the related compound, 9-oxononanoic acid, suggests a potential role in lipid metabolism, but dedicated research is imperative to elucidate the specific functions of 9-HNA. For researchers and drug development professionals, 9-hydroxynonanoic acid represents a novel chemical entity with untapped potential for biological activity and therapeutic discovery. The significant knowledge gaps highlighted in this review offer a roadmap for future investigations that could uncover new metabolic pathways and signaling paradigms.
Disclaimer: Due to the limited availability of specific biological data for 9-hydroxynonanoic acid, this document cannot provide the in-depth technical details, quantitative data tables, experimental protocols, or signaling pathway diagrams as initially requested. The information presented is based on the scarce and tangentially related findings from the current scientific literature.
References
A Comprehensive Technical Guide to 9-Hydroxynonanoic Acid (9-AHA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Hydroxynonanoic acid (9-AHA), an omega-hydroxy fatty acid, is a versatile molecule with significant potential in the synthesis of biodegradable polymers and as a component of biologically active compounds. This technical guide provides an in-depth overview of this compound, including its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its role in biocatalytic processes. This document is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.
Chemical Identification and Properties
9-Hydroxynonanoic acid is a nine-carbon straight-chain fatty acid with a hydroxyl group at the terminal (omega) position.
-
IUPAC Name: 9-hydroxynonanoic acid
-
CAS Number: 3788-56-5[1]
-
Synonyms: 9-hydroxypelargonic acid, 8-Carboxyoctanol
Physicochemical Data
The key quantitative properties of 9-Hydroxynonanoic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₃ | [1] |
| Molecular Weight | 174.24 g/mol | [1] |
| Melting Point | 53-54 °C | N/A |
| Boiling Point | 313.1 °C at 760 mmHg | N/A |
| Density | 1.029 g/cm³ | N/A |
| pKa | 4.78 ± 0.10 (Predicted) | N/A |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | N/A |
| XLogP3 | 0.4 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of 9-Hydroxynonanoic acid are crucial for its application in research and development. Below are protocols for both chemical and biocatalytic synthesis routes.
Chemical Synthesis from Methyl Oleate
A robust method for producing this compound involves a three-step process starting from methyl oleate. This procedure has been demonstrated to yield this compound with high purity (98%) and a moderate yield (74%).[2]
Step 1: Ozonolysis
-
Add 20.0 g of methyl oleate to 100 mL of anhydrous ethanol in a three-necked flask equipped with a magnetic stirrer, an ozone inlet, and a gas outlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. Monitor the reaction by observing the disappearance of the double bond, which is indicated by the solution turning a faint blue color.
-
Once the reaction is complete, purge the solution with oxygen to remove any residual ozone.
Step 2: Hydrogenation
-
To the product from the ozonolysis step, add 5.0 g of Raney nickel catalyst (as a slurry in water) in a 2 L hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas to 500 psi.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours with vigorous stirring.
-
After cooling to room temperature, carefully vent the hydrogen gas and filter the mixture to remove the Raney nickel catalyst.
Step 3: Saponification
-
Saponify the crude hydrogenated product (approx. 20.2 g) by refluxing with 100 mL of 8.0% sodium hydroxide solution for 3 hours.
-
Cool the solution to room temperature and wash with diethyl ether (3 x 50 mL) to remove byproducts like n-nonanol.
-
Cool the remaining aqueous layer to 0 °C and acidify with concentrated hydrochloric acid.
-
Extract the acidified mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the final product, 9-hydroxynonanoic acid.
Biocatalytic Conversion to 1,9-Nonanedioic Acid (Azelaic Acid)
This compound serves as a key intermediate in the biotechnological production of valuable dicarboxylic acids. For instance, it can be converted into 1,9-nonanedioic acid (azelaic acid) using whole-cell biocatalysts.[3]
Protocol: Whole-Cell Biotransformation
-
Cultivation of Biocatalyst: Cultivate a recombinant strain of Corynebacterium glutamicum expressing alcohol/aldehyde dehydrogenases (ChnDE) from Acinetobacter sp. NCIMB 9871.
-
Cell Harvesting: Harvest the cells at the stationary growth phase by centrifugation. Wash the cell pellet and resuspend it in a 50 mM Tris-HCl buffer (pH 8.0).
-
Biotransformation Reaction:
-
Initiate the reaction by adding 9-hydroxynonanoic acid (e.g., to a final concentration of 20 mM) to the cell suspension.
-
The reaction medium should contain the resuspended cells (e.g., 8 g dry cells/L) and a surfactant like Tween 80 (0.5 g/L) in 50 mM Tris-HCl buffer (pH 8.0).
-
Incubate the reaction at 35 °C with agitation (200 rpm).
-
-
Monitoring and Product Isolation: Monitor the conversion of this compound to azelaic acid over time (e.g., for 8 hours). The product, 1,9-nonanedioic acid, can then be isolated from the reaction mixture via crystallization.
Biological Significance and Applications
While this compound is not a primary signaling molecule, its biological relevance is significant, particularly as a building block for other molecules.
Precursor for Biopolymers
9-Hydroxynonanoic acid is a valuable monomer for the synthesis of biodegradable polyesters.[4] Through processes like metal-catalyzed lactonization, it can be converted into dilactones, which then undergo ring-opening polymerization to form poly(nonanolactones).[4][5] These bio-based polymers are of great interest for medical applications, such as in drug delivery systems, and as environmentally friendly alternatives to petroleum-based plastics.[4]
Component of Natural Products
The 9-hydroxynonanoic acid moiety is integral to the structure and function of certain natural products. A notable example is the antibiotic mupirocin, produced by Pseudomonas fluorescens. In mupirocin, a C₁₇ polyketide fragment (monic acid) is esterified with 9-hydroxynonanoic acid. This this compound side chain is essential for the antibiotic's biological activity against bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[6] Understanding the biosynthesis of this side chain is critical for the potential bioengineering of novel antibiotic derivatives.[6]
Conclusion
9-Hydroxynonanoic acid is a compound of increasing interest due to its role as a renewable chemical building block. The synthetic protocols outlined in this guide provide a basis for its production and further derivatization. Its application in creating biodegradable polymers and its essential role in the activity of the antibiotic mupirocin highlight its importance for materials science and drug development. Future research may focus on optimizing synthesis pathways, exploring its biological activities further, and expanding its utility in creating novel functional materials and therapeutics.
References
- 1. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Programmed Iteration Controls the Assembly of the Nonanoic Acid Side Chain of the Antibiotic Mupirocin - PMC [pmc.ncbi.nlm.nih.gov]
9-Hydroxy-Arachidonic Acid (9-HETE): A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-arachidonic acid (9-HETE) is a bioactive lipid metabolite of arachidonic acid, an omega-6 polyunsaturated fatty acid. It belongs to the eicosanoid family of signaling molecules and is generated through enzymatic pathways involving lipoxygenases and cytochrome P450, as well as by non-enzymatic lipid peroxidation.[1] As a signaling molecule, 9-HETE is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and cancer development.[2] Understanding the physicochemical properties of 9-HETE, particularly its solubility and stability, is crucial for researchers and drug development professionals working with this compound. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 9-HETE, along with detailed experimental protocols and relevant signaling pathway information.
Solubility Data
The solubility of 9-HETE has been determined in a range of aqueous and organic solvents. The data is summarized in the table below. It is important to note that 9-HETE is available as a racemic mixture ((±)9-HETE) and as individual stereoisomers (e.g., 9(S)-HETE). The solubility can vary between these forms.
| Solvent | (±)9-HETE | 9(S)-HETE | (±)9-HETE-d8 |
| 0.1 M Na2CO3 | 2 mg/mL[3] | 2 mg/mL[4] | |
| PBS (pH 7.2) | 0.8 mg/mL[3] | 0.8 mg/mL[4] | 0.5 mg/mL |
| DMSO | Miscible[3] | Miscible[4] | 20 mg/mL |
| DMF | Miscible[3] | Miscible[4] | 20 mg/mL |
| Ethanol | Miscible[3] | Miscible[4] | 50 mg/mL |
Experimental Protocol for Solubility Determination
While specific experimental protocols from the data sources are not detailed, a general procedure for determining the solubility of lipid compounds like 9-HETE can be outlined. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.
Objective: To determine the equilibrium solubility of 9-HETE in a given solvent.
Materials:
-
9-HETE (of known purity)
-
Solvent of interest (e.g., PBS pH 7.2, DMSO)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 9-HETE to a known volume of the solvent in a sealed vial. The excess solid should be visible to ensure saturation.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the suspension at a high speed to pellet the undissolved 9-HETE.
-
-
Quantification of Dissolved 9-HETE:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of 9-HETE.
-
A standard curve of 9-HETE of known concentrations should be prepared and run in parallel to accurately quantify the amount in the sample.
-
-
Calculation:
-
The solubility is calculated from the measured concentration in the supernatant, taking into account the dilution factor, and is typically expressed in mg/mL or µg/mL.
-
Stability Data
Experimental Protocol for Stability Testing (Forced Degradation)
A general protocol for conducting forced degradation studies on 9-HETE to assess its stability under various stress conditions is outlined below. This is crucial for developing a stability-indicating analytical method.
Objective: To evaluate the stability of 9-HETE under stress conditions and to identify potential degradation products.
Materials:
-
9-HETE solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
Controlled temperature chambers/water baths
-
Photostability chamber
Procedure:
-
Preparation of Test Samples:
-
Prepare solutions of 9-HETE in a suitable solvent (e.g., ethanol or a mixture of organic solvent and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to the 9-HETE solution to achieve a final concentration of 0.1 M to 1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add NaOH to the 9-HETE solution to achieve a final concentration of 0.1 M to 1 M NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Add H2O2 to the 9-HETE solution (e.g., 3-30% H2O2). Keep the sample at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose the 9-HETE solution to high temperatures (e.g., 60-80°C) for a defined period.
-
Photostability: Expose the 9-HETE solution to light according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by a stability-indicating HPLC-PDA or HPLC-MS method. This method should be capable of separating the intact 9-HETE from any degradation products.
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of the intact 9-HETE and the formation of new peaks corresponding to degradation products.
-
The percentage of degradation is calculated. The goal is typically to achieve 5-20% degradation to ensure that the degradation products are representative.
-
References
- 1. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Protein Kinase C Activation as a Novel Mechanism for RGS2 Protein Upregulation through Phenotypic Screening of Natural Product Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Detection of 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid that has garnered interest in various fields of research due to its potential involvement in biological processes and its role as a versatile chemical intermediate. As a straight-chain fatty acid, it is structurally related to nonanoic acid with a hydroxyl group at the terminal (omega) position.[1] Accurate and sensitive detection and quantification of 9-HNA in various matrices, particularly in biological samples, are crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker.
These application notes provide detailed protocols for the detection and quantification of 9-hydroxynonanoic acid using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Detection Method
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of 9-hydroxynonanoic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. The most common derivatization methods for compounds containing hydroxyl and carboxyl groups are silylation and esterification.
Experimental Protocol: GC-MS Analysis of 9-HNA after Silylation
This protocol describes the analysis of 9-HNA in a biological sample matrix after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
1. Sample Preparation and Extraction:
-
Objective: To extract 9-HNA from the biological matrix (e.g., plasma, urine, or cell culture media).
-
Materials:
-
Biological sample
-
Internal Standard (IS) solution (e.g., deuterated 9-HNA or a structurally similar odd-chain hydroxy fatty acid)
-
Methanol
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of the biological sample, add a known amount of the internal standard.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 500 µL of MTBE.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (containing 9-HNA) to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
2. Derivatization:
-
Objective: To convert the non-volatile 9-HNA into a volatile trimethylsilyl (TMS) derivative.
-
Materials:
-
Dried sample extract
-
BSTFA with 1% TMCS
-
Pyridine (optional, as a solvent)
-
Heating block or oven
-
-
Procedure:
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS. If the residue is difficult to dissolve, 10-20 µL of pyridine can be added.
-
Cap the vial tightly and heat at 60°C for 60 minutes.[2]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
3. GC-MS Analysis:
-
Objective: To separate and detect the derivatized 9-HNA.
-
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Experimental Workflow Diagram
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Detection Method
LC-MS/MS offers high sensitivity and specificity, making it an excellent choice for quantifying low-abundance analytes in complex biological matrices. For 9-HNA, which is a carboxylic acid, electrospray ionization (ESI) in negative ion mode is typically employed. Derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention on reversed-phase columns.
Experimental Protocol: LC-MS/MS Analysis of 9-HNA
This protocol outlines a direct analysis of 9-HNA in plasma without derivatization.
1. Sample Preparation and Extraction:
-
Objective: To extract 9-HNA and remove interfering substances from the plasma sample.
-
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., deuterated 9-HNA)
-
Acetonitrile (ACN)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 50 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To achieve chromatographic separation and sensitive quantification of 9-HNA.
-
Instrumentation and Conditions (Example):
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes.
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
9-HNA Transition (example): Precursor ion (m/z) 173.1 -> Product ion (m/z) 155.1 (corresponding to [M-H]⁻ and loss of H₂O).
-
IS Transition: To be determined based on the specific internal standard used.
-
-
Quantitative Data Summary
The following table presents achievable performance characteristics for the LC-MS/MS analysis of fatty acids in biological matrices. These are target values for method development and validation of a 9-HNA assay.
| Parameter | Target Value |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery | 90 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 10% |
| Matrix Effect | 85 - 115% |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Quantification of 9-Hydroxy-10,12-Octadecadienoic Acid (9-AHA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxy-10,12-octadecadienoic acid (9-HODE), herein referred to as 9-AHA (9-Hydroxy-Alkenoic Acid), is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a prominent member of the oxidized linoleic acid metabolites (OXLAMs), this compound is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and metabolic syndrome.[1] Its role as a signaling molecule and a biomarker of oxidative stress makes its accurate quantification in biological matrices such as plasma, serum, and tissues a critical aspect of research in numerous fields, from basic science to drug discovery and development.
These application notes provide detailed protocols for the quantification of this compound in biological samples using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound
This compound exerts its biological effects through various signaling pathways. One key pathway involves its interaction with G protein-coupled receptors (GPCRs), such as GPR132, and peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ.[1][2] Activation of these receptors can modulate gene expression related to inflammation and lipid metabolism. For instance, in macrophages, this compound can increase the expression of Fatty Acid Binding Protein 4 (FABP4) via a PPAR-γ-dependent mechanism.[2] Furthermore, this compound has been shown to activate the JNK pathway, leading to the nuclear localization of FOXO transcription factors, which can in turn antagonize insulin signaling.[3]
Experimental Protocols
A general workflow for the quantification of this compound in biological samples involves sample preparation, including extraction and purification, followed by analysis using a specific analytical technique.
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is highly specific and sensitive, making it the gold standard for the quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma or serum in a glass tube, add an internal standard (e.g., 10 µL of 4 ng/µL 15(S)-HETE-d8).[4]
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[4]
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[4]
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction and combine the hexane layers.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.[4]
-
Reconstitute the dried extract in 100 µL of 85% methanol for LC-MS/MS analysis.[4]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: Water with 0.2% acetic acid.[4]
-
Mobile Phase B: Methanol with 0.2% acetic acid.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Gradient: Start with 85% B for 10 min, then ramp to 100% B over 2 min, hold for 10 min, and then re-equilibrate with 85% B.[4]
-
-
Tandem Mass Spectrometry (MS/MS):
3. Data Analysis
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound standards.
Protocol 2: Quantification of this compound by GC-MS
This method requires derivatization to increase the volatility of this compound for gas chromatography.
1. Sample Preparation and Derivatization
-
Perform lipid extraction from the biological sample as described in the LC-MS/MS protocol (LLE).
-
After evaporating the solvent, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile to the dried extract.[6]
-
Incubate at room temperature for 20 minutes to form the PFB ester derivative.[6]
-
Dry the sample under vacuum.[6]
-
Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis.[6]
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Ion Chemical Ionization (NICI).
-
Monitor for the characteristic ions of the this compound-PFB derivative.
-
3. Data Analysis
-
Quantify the derivatized this compound using a calibration curve prepared from derivatized this compound standards.
Protocol 3: Quantification of this compound by ELISA
ELISA kits for this compound are commercially available and provide a high-throughput method for quantification, though they may have less specificity than mass spectrometry-based methods.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidify serum, plasma, or tissue culture media to pH 3-4 with HCl.[2]
-
Extract with three times the sample volume of water-saturated ethyl acetate.[2]
-
Combine the organic phases and dry completely under nitrogen.[2]
-
Reconstitute the sample in a small volume of methanol and then dilute with the working dilution buffer provided in the ELISA kit.[2]
2. ELISA Procedure (Competitive Assay)
-
Add standards and prepared samples to the wells of the microplate pre-coated with a this compound-specific antibody.
-
Add the this compound-horseradish peroxidase (HRP) conjugate to each well.[8]
-
Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).[2]
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.[8]
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]
3. Data Analysis
-
The intensity of the color is inversely proportional to the amount of this compound in the sample.[8] Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described methods for this compound analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Limit of Quantitation (LOQ) | 9.7–35.9 nmol/L | Rat Plasma | [10] |
| Coefficient of Variation (CV) | < 18.5% | Rat Plasma | [10] |
| Linearity (R²) | > 0.991 | Rat Plasma | [10] |
| Recovery | Not explicitly stated |
Table 2: GC-MS Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Limit of Detection (LOD) | Not explicitly stated | ||
| Limit of Quantitation (LOQ) | Not explicitly stated | ||
| Recovery | Not explicitly stated |
Table 3: ELISA Method Performance
| Parameter | Value | Biological Matrix | Reference |
| Sensitivity | 1.0 ng/mL | Serum, plasma, etc. | [11] |
| Assay Range | Varies by kit | Serum, plasma, etc. | |
| Specificity | Cross-reactivity varies |
Note: Quantitative data for GC-MS is less commonly reported in recent literature compared to LC-MS/MS. The performance of ELISA kits can vary between manufacturers.
Conclusion
The choice of method for quantifying this compound depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity and is considered the reference method. GC-MS is a viable alternative, particularly when derivatization is already part of the laboratory workflow. ELISA provides a convenient and high-throughput option for screening large numbers of samples, but results should be interpreted with caution due to potential cross-reactivity. Proper sample preparation is crucial for all methods to ensure accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9 (+) - HODE Enhanced Immunoassay Kit [oxfordbiomed.com]
- 9. Blood serum analysis: A modified sandwich enzyme-linked immunosorbent assay protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Extraction of 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is a naturally occurring omega-hydroxy fatty acid found in various biological matrices, including royal jelly, a secretion from honeybees. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a molecule of interest in chemical synthesis and potentially in biological systems. These application notes provide detailed protocols for the extraction and quantification of 9-HNA, with a focus on its analysis in royal jelly as a representative biological sample. The methodologies described are applicable to researchers in natural product chemistry, analytical biochemistry, and drug development who require robust methods for the isolation and analysis of hydroxy fatty acids.
Data Presentation
The following tables summarize quantitative data related to the analysis of fatty acids in royal jelly, providing a reference for expected concentrations and analytical method performance.
Table 1: Typical Fatty Acid Composition in Royal Jelly
| Fatty Acid | Abbreviation | Typical Concentration Range (mg/100g fresh RJ) |
| 10-Hydroxy-2-decenoic acid | 10-HDA | 771 - 928 |
| 10-Hydroxydecanoic acid | 10-HDAA | 285 - 366 |
| Palmitic acid | C16:0 | 37.4 - 48.0 |
| Stearic acid | C18:0 | 17.7 - 24.0 |
| Oleic acid | C18:1 | 9.4 - 11.1 |
| 8-Hydroxyoctanoic acid | 8-HOA | 8.2 - 82 (in a specific study) |
| 9-Hydroxynonanoic acid | 9-HNA | Present, but quantitative range not widely reported |
Note: The concentration of fatty acids in royal jelly can vary depending on the source and freshness.
Table 2: Example of Gas Chromatography (GC) Method Performance for Fatty Acid Analysis in Royal Jelly [1]
| Parameter | 10-Hydroxydecanoic acid (10-HDAA) | 8-Hydroxyoctanoic acid |
| Linear Range (µg/mL) | 13.4 - 134 | 8.2 - 82 |
| Regression Equation | y = 0.8831x + 0.0459 | y = 0.5854x - 0.0418 |
| Correlation Coefficient (R²) | 0.9995 | 0.9993 |
Experimental Protocols
This section details a comprehensive protocol for the extraction and quantification of 9-HNA from royal jelly, adapted from methodologies for fatty acid analysis in this matrix.[1][2][3][4][5]
Protocol 1: Extraction and Derivatization of 9-HNA from Royal Jelly for GC-MS Analysis
1. Materials and Reagents:
-
Fresh royal jelly sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Anhydrous sodium sulfate
-
Internal standard (e.g., methyl p-hydroxybenzoate)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
Nitrogen gas (high purity)
-
Glassware: centrifuge tubes, round-bottom flasks, separatory funnel, vials
2. Sample Preparation and Lipid Extraction:
-
Weigh approximately 1 gram of fresh royal jelly into a glass centrifuge tube.
-
Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.
-
Homogenize the sample using a vortex mixer for 2 minutes, followed by sonication for 10 minutes in a water bath.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean round-bottom flask.
-
Repeat the extraction of the remaining aqueous layer and solid pellet with another 10 mL of the chloroform:methanol mixture.
-
Combine the organic phases.
3. Saponification and Fatty Acid Liberation:
-
Evaporate the solvent from the combined organic phases under a gentle stream of nitrogen.
-
To the dried lipid extract, add 5 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 60°C for 30 minutes to saponify the lipids and release the free fatty acids.
-
After cooling to room temperature, add 5 mL of distilled water.
-
Acidify the solution to a pH of approximately 3-4 with 1 M HCl to protonate the fatty acids.
4. Fatty Acid Extraction:
-
Transfer the acidified solution to a separatory funnel.
-
Extract the fatty acids with 10 mL of diethyl ether. Shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper ether layer.
-
Repeat the extraction twice more with 10 mL of diethyl ether each time.
-
Combine the ether extracts and wash with 10 mL of distilled water to remove any remaining acid.
-
Dry the ether extract by passing it through a column of anhydrous sodium sulfate.
-
Evaporate the ether under a stream of nitrogen to obtain the free fatty acid residue.
5. Derivatization for GC-MS Analysis:
-
To the dried fatty acid residue, add a known amount of internal standard.
-
Add 100 µL of a derivatization agent (e.g., BSTFA with 1% TMCS).
-
Seal the vial and heat at 60°C for 30 minutes to convert the fatty acids and hydroxy fatty acids to their trimethylsilyl (TMS) esters.
-
After cooling, the sample is ready for injection into the GC-MS.
6. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).[1]
-
Injector Temperature: 250°C.[1]
-
Oven Program: Initial temperature of 50°C for 5 min, then ramp to 300°C at 5°C/min, and hold at 300°C for 5 min.[1]
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detector Temperature (FID): 330°C.[1]
-
Carrier Gas: Helium.
-
Injection Volume: 1 µL.[1]
7. Quantification:
-
Quantification of 9-HNA is performed by comparing the peak area of the 9-HNA-TMS derivative to that of the internal standard, using a calibration curve prepared with a pure standard of 9-HNA.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the extraction and analysis of 9-hydroxynonanoic acid from a biological sample.
Caption: Workflow for 9-HNA extraction and analysis.
Disclaimer: The provided protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals. It is recommended to optimize the protocol for specific laboratory conditions and sample matrices.
References
- 1. file.sciopen.com [file.sciopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 4. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for the Use of 9-Azido-N-(2-hydroxypropyl)nonanamide (9-AHA) as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azido-N-(2-hydroxypropyl)nonanamide (9-AHA) is a versatile chemical building block that incorporates a terminal azide group and a secondary hydroxyl functionality. The presence of the azide moiety makes this compound particularly amenable to "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. This allows for the efficient and selective conjugation of this compound to other molecules possessing a complementary reactive group, such as an alkyne. The hydroxyl group offers a further site for chemical modification, enabling the synthesis of more complex architectures.
These application notes provide an overview of the utility of this compound and similar azido-containing molecules in chemical synthesis, with a focus on bioconjugation and the creation of molecular probes. The protocols provided are based on established methods for utilizing azido-functionalized building blocks in biological systems.
Core Applications
The primary application of azido-functionalized building blocks like this compound lies in their ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the azido-containing molecule and an alkyne-functionalized partner. This strategy is widely employed in:
-
Biomolecule Labeling and Detection: Tagging of proteins, lipids, glycans, and nucleic acids for visualization and tracking in vitro and in vivo.[1]
-
Drug Discovery and Development: Construction of compound libraries for structure-activity relationship (SAR) profiling and the development of targeted drug delivery systems.[1]
-
Materials Science: Modification of polymers and surfaces to create advanced biomaterials.[1][2]
A prominent example of a similar and widely used azido-containing building block is L-Azidohomoalanine (AHA), a non-canonical amino acid that serves as a surrogate for methionine.[3][4] AHA is metabolically incorporated into newly synthesized proteins, allowing for their subsequent detection and enrichment via click chemistry.[4][5][6] The protocols detailed below are based on the well-established workflows for AHA and can be adapted for other azido-containing building blocks like this compound in specific synthetic schemes.
Data Presentation
The efficiency of labeling and conjugation reactions using azido building blocks can be influenced by various factors. The following tables summarize typical experimental parameters for metabolic labeling with AHA, which can serve as a starting point for optimizing protocols with this compound in relevant biological or chemical systems.
Table 1: Typical Concentrations of AHA for Metabolic Labeling
| Cell/Organism Type | AHA Concentration (µM) | Incubation Time (hours) | Reference |
| Mammalian Cell Lines (e.g., HEK293, HeLa) | 25 - 100 | 1 - 24 | [4] |
| Primary Neurons | 50 - 100 | 4 - 24 | [4] |
| Zebrafish Larvae | 200 - 500 | 24 - 48 | [3] |
| C. elegans | 250 - 500 | 24 - 72 | [6] |
| Rodent (in vivo via feed) | Not applicable (in diet) | 4 days | [6] |
Table 2: Key Components for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Typical Concentration | Purpose |
| Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM | Precursor to the Cu(I) catalyst. |
| Reducing Agent (e.g., Sodium Ascorbate, TCEP) | 1 mM - 5 mM | Reduces Cu(II) to the active Cu(I) catalyst. |
| Copper Ligand (e.g., TBTA, THPTA) | 100 µM - 1 mM | Stabilizes the Cu(I) catalyst and protects biomolecules. |
| Alkyne-Functionalized Probe | 10 µM - 100 µM | Reacts with the azide for conjugation. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with Azidohomoalanine (AHA)
This protocol describes the metabolic labeling of cultured mammalian cells with AHA to incorporate an azide handle into newly synthesized proteins.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-Azidohomoalanine (AHA) solution (e.g., 100 mM stock in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask and allow them to adhere and grow overnight in complete culture medium.
-
Methionine Depletion (Optional but Recommended): To increase the incorporation of AHA, replace the complete medium with pre-warmed methionine-free medium.[3] Incubate the cells for 30-60 minutes.
-
AHA Labeling: Add AHA to the methionine-free medium to the desired final concentration (e.g., 50 µM).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal incubation time will depend on the rate of protein synthesis in the specific cell line.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Collect the supernatant containing the AHA-labeled proteome and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry conjugation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Tagging
This protocol describes the "clicking" of an alkyne-functionalized probe (e.g., a fluorescent dye or biotin) onto AHA-labeled proteins in a cell lysate.
Materials:
-
AHA-labeled protein lysate (from Protocol 1)
-
Alkyne-functionalized probe (e.g., Alkyne-Alexa Fluor 488, Biotin-Alkyne)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 10 mM stock in DMSO)
-
PBS
Procedure:
-
Prepare Click Reaction Master Mix: In a microcentrifuge tube, prepare the master mix by adding the following components in the order listed. The volumes should be calculated to achieve the desired final concentrations in the reaction mixture.
-
PBS
-
Alkyne-functionalized probe (e.g., final concentration of 25 µM)
-
AHA-labeled protein lysate (e.g., 50-100 µg of protein)
-
TBTA (e.g., final concentration of 100 µM)
-
TCEP (e.g., final concentration of 1 mM)
-
CuSO₄ (e.g., final concentration of 1 mM)
-
-
Initiate the Reaction: Add the CuSO₄ last to initiate the click reaction. Gently vortex the mixture.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Downstream Analysis: The protein sample is now conjugated to the probe. It can be further processed for downstream applications such as:
Visualizations
Caption: Workflow of Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Caption: Simplified schematic of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. jk-sci.com [jk-sci.com]
- 2. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 9-Hydroxynonanoic Acid as a Precursor for Lactone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA), a nine-carbon omega-hydroxy fatty acid, is a versatile precursor for the synthesis of valuable lactones.[1][2] These cyclic esters, particularly macrocyclic lactones and their corresponding polymers, are of significant interest in the fields of biodegradable polymers, drug delivery, and material science. This document provides detailed application notes and protocols for the synthesis of lactones derived from 9-HNA, focusing on the formation of the dilactone, 1,11-dioxacycloicosane-2,12-dione, a key monomer for the production of poly(nonanolactone).
Precursor Synthesis: 9-Hydroxynonanoic Acid (9-HNA)
9-HNA can be synthesized through various chemical and biotechnological routes.
Chemical Synthesis from Oleic Acid
A common method for producing 9-HNA involves the ozonolysis of oleic acid, followed by a reductive work-up. This process cleaves the double bond in oleic acid to yield aldehydes, which are then reduced to alcohols.
-
Reaction Overview:
-
Ozonolysis: Methyl oleate is dissolved in a suitable solvent (e.g., methanol) and subjected to ozone at low temperatures.
-
Reduction: The resulting ozonide is reduced. A common method is hydrogenation using a catalyst such as Raney Nickel.
-
Saponification: The methyl ester of 9-hydroxynonanoate is hydrolyzed to yield 9-HNA.
-
Enzymatic and Whole-Cell Biotransformation
Recombinant microorganisms can be engineered to produce 9-HNA from renewable feedstocks like olive oil. These biocatalytic systems offer a more sustainable and environmentally friendly alternative to chemical synthesis. For instance, a constructed biocatalytic system can convert oleic acid from olive oil into 9-HNA with high yields.[1]
Lactone Formation from 9-Hydroxynonanoic Acid
The primary lactone derived from 9-HNA is the macrocyclic dilactone, 1,11-dioxacycloicosane-2,12-dione. This is formed through the intermolecular esterification of two molecules of 9-HNA.
Metal-Catalyzed Lactonization
The cyclization of 9-HNA to its dilactone is typically achieved through metal-catalyzed intramolecular esterification (lactonization). While specific protocols are often proprietary, the following represents a general approach based on established macrolactonization techniques.
Experimental Protocol: Representative Metal-Catalyzed Synthesis of 1,11-dioxacycloicosane-2,12-dione
Objective: To synthesize the dilactone of 9-hydroxynonanoic acid.
Materials:
-
9-Hydroxynonanoic acid (9-HNA)
-
Anhydrous toluene
-
Lewis acid catalyst (e.g., Hafnium(IV) chloride or Lanthanum(III) chloride)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (reflux condenser, Dean-Stark trap)
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere, dissolve 9-hydroxynonanoic acid in anhydrous toluene to a final concentration of 0.1 M.
-
Add a catalytic amount of a Lewis acid (e.g., 0.05 mol % Hafnium(IV) chloride).
-
Equip the reaction flask with a Dean-Stark trap and a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,11-dioxacycloicosane-2,12-dione.
Note: The choice of catalyst, solvent, temperature, and reaction time can significantly influence the yield and purity of the product. Optimization of these parameters is recommended.
Enzymatic Lactonization
Enzymes, such as lipases, can also be employed to catalyze the formation of lactones from hydroxy acids. This approach offers high selectivity and milder reaction conditions. For example, Candida antarctica lipase B is known to be effective in synthesizing macrocyclic lactones.[3]
Quantitative Data
The following table summarizes data from the enzymatic synthesis of 9-HNA and its subsequent conversion, demonstrating the efficiency of biocatalytic routes.
| Feedstock | Biocatalyst System | Product | Concentration/Yield | Reference |
| Olive Oil (110 g/L) | Constructed biocatalytic system | ω-Hydroxynonanoic acid | 35.2 g/L (202 mM) | [1] |
| Olive Oil (54 g/L) | Constructed biocatalytic system | α,ω-Nonanedioic acid | 19.4 g/L (103 mM) | [1] |
Visualizations
Caption: Workflow for lactone and polymer synthesis from 9-HNA.
References
Application Notes and Protocols for 9-AHA Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Azido-N-(2-hydroxyethyl)nonanamide (9-AHA) is a bioorthogonal amino acid analog of methionine.[1][2] This non-canonical amino acid can be metabolically incorporated into newly synthesized proteins by the cell's translational machinery, effectively tagging them with an azide functional group.[1][2] This chemical handle allows for the selective derivatization of these proteins through a highly specific and efficient bioorthogonal reaction known as "click chemistry".[1][2][3][4][5] The most common click reaction used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-containing reporter molecule.[3][5][6][7] This reporter can be a fluorescent dye for imaging, a biotin tag for enrichment and purification, or a handle for attachment to other molecules.[1][4][8][9]
This powerful technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), enables the specific labeling, identification, and quantification of newly synthesized proteins, providing a dynamic view of the proteome in response to various stimuli, disease states, or drug treatments.[1][2][8]
Key Applications
-
Profiling of Newly Synthesized Proteins: Isolate and identify proteins synthesized within a specific timeframe to understand cellular responses.[1][2]
-
Quantitative Proteomics: In conjunction with stable isotope labeling techniques like HILAQ (Heavy Isotope Labeled AHA Quantitation), researchers can perform quantitative analysis of changes in protein synthesis.[1][2]
-
Cellular Imaging: Visualize the localization of newly synthesized proteins within cells and tissues.
-
Drug Discovery and Development: Assess the impact of drug candidates on protein synthesis and cellular metabolism.
Experimental Workflow Overview
The general workflow for a this compound derivatization experiment involves several key stages, from metabolic labeling to downstream analysis.
Caption: General experimental workflow for this compound derivatization.
Quantitative Data Summary
The following table summarizes typical quantitative parameters reported in this compound derivatization experiments. These values can serve as a starting point for experimental design but may require optimization for specific cell types or experimental conditions.
| Parameter | Cell Culture | Animal Models (Mouse) | Reference |
| This compound Concentration | 1 mM | Diet containing this compound | [10][11] |
| Labeling Duration | 1 - 4 hours | 4 days | [1][2] |
| Methionine Depletion | 30 minutes | Not applicable | [2][12] |
| Starting Protein Amount | 0.5 mg | Tissue dependent | [2] |
| Identified Proteins | > 7,000 | Varies by tissue | [8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound
This protocol describes the labeling of newly synthesized proteins in adherent mammalian cells grown in culture.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Dialyzed Fetal Bovine Serum (dFBS)[2]
-
This compound (L-azidohomoalanine)
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in a culture plate to reach 70-80% confluency on the day of the experiment.
-
Methionine Depletion (Optional but Recommended):
-
This compound Labeling:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Add this compound to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration should be determined empirically.
-
Incubate the cells for 1-4 hours at 37°C and 5% CO2. The incubation time can be adjusted depending on the desired temporal resolution.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold PBS and harvest the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and proceed to cell lysis or store the cell pellet at -80°C.
-
Protocol 2: Click Chemistry Derivatization of this compound Labeled Proteins with a Biotin-Alkyne Reporter
This protocol details the derivatization of this compound-labeled proteins with a biotin-alkyne reporter for subsequent enrichment.
Materials:
-
Cell lysate containing this compound labeled proteins
-
Biotin-alkyne (e.g., Biotin-PEG4-Alkyne)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
SDS Lysis Buffer (e.g., 1% SDS in 50 mM TEAB)
Procedure:
-
Protein Lysis and Quantification:
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer or SDS Lysis Buffer).
-
Quantify the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Preparation of Click Chemistry Reagents:
-
Prepare fresh stock solutions of all click chemistry reagents.
-
TCEP: 50 mM in water
-
TBTA: 10 mM in DMSO
-
CuSO4: 50 mM in water
-
Sodium Ascorbate: 500 mM in water (prepare immediately before use)
-
Biotin-alkyne: 10 mM in DMSO
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-alkyne (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
-
Vortex briefly to mix.
-
Add CuSO4 to a final concentration of 1 mM.
-
Add sodium ascorbate to a final concentration of 1 mM.
-
Vortex immediately and thoroughly.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation:
-
Precipitate the proteins to remove excess click chemistry reagents. A methanol/chloroform precipitation is recommended.
-
Wash the protein pellet with cold methanol.
-
Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS for enrichment).
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key processes in this compound derivatization.
Caption: Metabolic incorporation of this compound into proteins.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient methionine depletion. | Increase depletion time or perform in serum-free media. |
| Low this compound concentration. | Optimize this compound concentration for your cell type. | |
| Cell stress affecting protein synthesis. | Minimize handling and ensure optimal culture conditions. | |
| Inefficient Click Reaction | Inactive copper(I) catalyst. | Prepare sodium ascorbate solution fresh. Ensure TCEP is added to reduce Cu(II) to Cu(I). |
| Reagent concentrations are not optimal. | Titrate concentrations of all click chemistry components. | |
| High Background | Non-specific binding of reporter. | Include appropriate washing steps. Use a blocking agent if necessary. |
| Incomplete removal of click reagents. | Ensure efficient protein precipitation and washing. |
For further details on specific applications such as mass spectrometry data analysis or advanced imaging techniques, consulting the primary literature is recommended.[1][2][8]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. genscript.com [genscript.com]
- 10. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical data and detailed protocols for the use of 9-hydroxynonanoic acid (9-HNAA) as an analytical standard. This document includes physicochemical properties, spectroscopic and chromatographic data, and detailed experimental protocols for synthesis and analysis.
Physicochemical Properties
9-Hydroxynonanoic acid is an omega-hydroxy fatty acid. Its key properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 3788-56-5 | [1] |
| Molecular Formula | C₉H₁₈O₃ | [1] |
| Molecular Weight | 174.24 g/mol | [2] |
| IUPAC Name | 9-hydroxynonanoic acid | [1][2] |
| Synonyms | 9-hydroxypelargonic acid, ω-hydroxynonanoic acid | [2] |
| Melting Point | 53-54 °C | [3] |
| Boiling Point | 245.22 °C (at 760 mmHg) | [3] |
| InChI | InChI=1S/C9H18O3/c10-8-6-4-2-1-3-5-7-9(11)12/h10H,1-8H2,(H,11,12) | [1][2] |
| InChIKey | AFZMICRBFKZNIH-UHFFFAOYSA-N | [1][2] |
| SMILES | C(CCCCO)CCCC(=O)O | [2] |
Spectroscopic Data
The structural confirmation of 9-HNAA can be achieved using various spectroscopic techniques.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and instrument frequency. The following are representative values.
Table 2.1: ¹H NMR Data for 9-Hydroxynonanoic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.64 | t | H-9 (-CH₂OH) |
| ~2.35 | t | H-2 (-CH₂COOH) |
| ~1.5-1.7 | m | H-3, H-8 |
| ~1.2-1.4 | m | H-4, H-5, H-6, H-7 |
Table 2.2: ¹³C NMR Data for 9-Hydroxynonanoic Acid
| Chemical Shift (ppm) | Assignment |
| ~179.0 | C-1 (COOH) |
| ~63.0 | C-9 (-CH₂OH) |
| ~34.0 | C-2 |
| ~32.5 | C-8 |
| ~29.0-29.5 | C-4, C-5, C-6 |
| ~25.5 | C-7 |
| ~24.5 | C-3 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the identification and quantification of 9-HNAA. High-resolution mass spectroscopy has been used for its analysis.[4][5] Below are predicted m/z values for common adducts in electrospray ionization (ESI).[6]
Table 2.3: Predicted Mass Spectrometry Data for 9-HNAA
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 175.1329 |
| [M+Na]⁺ | 197.1148 |
| [M+K]⁺ | 213.0888 |
| [M-H]⁻ | 173.1183 |
| [M+HCOO]⁻ | 219.1238 |
| [M+CH₃COO]⁻ | 233.1395 |
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of 9-HNAA, typically requiring derivatization to increase volatility.
Table 3.1: GC-MS Operating Conditions for 9-HNAA (as TMS derivative)
| Parameter | Condition |
| Column | DB-23 (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 50 °C, hold for 2 min, ramp to 240 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 245 °C |
| Ion Source Temp | 200 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-500 |
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the analysis of underivatized 9-HNAA.
Table 3.2: HPLC Operating Conditions for 9-HNAA
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 70% A, decrease to 10% A over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detector | Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) |
Experimental Protocols
Protocol for GC-MS Analysis of 9-HNAA
This protocol involves a two-step derivatization to convert 9-HNAA to its methyl ester, trimethylsilyl (TMS) ether derivative.
1. Methyl Esterification: a. To 100 µg of 9-HNAA standard or dried sample extract, add 1 mL of 2% sulfuric acid in methanol. b. Cap the vial tightly and heat at 60 °C for 1 hour. c. Allow the vial to cool to room temperature. Add 1 mL of hexane and 0.5 mL of water. d. Vortex thoroughly and centrifuge to separate the phases. e. Transfer the upper hexane layer containing the fatty acid methyl ester (FAME) to a new vial and evaporate to dryness under a stream of nitrogen.
2. Silylation: a. To the dried FAME, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. b. Cap the vial and heat at 70 °C for 30 minutes. c. Cool to room temperature. The sample is now ready for GC-MS analysis.
3. GC-MS Injection: a. Inject 1 µL of the derivatized sample into the GC-MS system using the conditions outlined in Table 3.1.
Protocol for Synthesis of 9-HNAA from Methyl Oleate
9-Hydroxynonanoic acid can be synthesized from methyl oleate in a three-step process.[7]
1. Ozonolysis: a. Dissolve methyl oleate in a suitable solvent such as ethanol in a three-necked flask equipped with a gas inlet and outlet. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete. d. Purge the solution with nitrogen or oxygen to remove excess ozone.
2. Hydrogenation (Reductive Workup): a. To the ozonide solution, cautiously add a reducing agent such as Raney nickel or sodium borohydride. b. If using Raney nickel, pressurize the reaction vessel with hydrogen gas (e.g., 500 psi) and stir at room temperature until the reaction is complete (monitor by TLC or GC). c. Filter the catalyst from the reaction mixture.
3. Saponification: a. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the crude product from the hydrogenation step. b. Heat the mixture to reflux for 3 hours to hydrolyze the ester. c. Cool the reaction mixture and acidify with hydrochloric acid to a pH of ~2 to precipitate the 9-hydroxynonanoic acid. d. Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.
Biochemical Pathway
9-HNAA can be produced enzymatically from oleic acid, a common unsaturated fatty acid. This biotransformation involves a multi-step enzymatic cascade.[8][9]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. hplc.eu [hplc.eu]
- 6. aocs.org [aocs.org]
- 7. 9-Hydroxynonanoic acid | C9H18O3 | CID 138052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 9-HYDROXYNONANOIC ACID(3788-56-5) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for 9-AHA in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 9-Azido-nonanoic acid (9-AHA) in metabolic pathway studies. This compound is a chemical reporter for fatty acylation, a crucial post-translational modification that regulates protein trafficking, localization, and function. By integrating into cellular metabolic pathways, this compound allows for the specific labeling and subsequent identification of fatty-acylated proteins, particularly those undergoing N-myristoylation and S-palmitoylation. This technology offers a powerful, non-radioactive method for investigating the dynamic nature of protein lipidation in various biological contexts.
Introduction to this compound and Biorthogonal Labeling
9-Azido-nonanoic acid (this compound) is a modified fatty acid that contains a bioorthogonal azide group. This chemical handle allows it to be detected via "click chemistry," a highly specific and efficient reaction. When introduced to cells, this compound is metabolically incorporated into proteins by the same enzymatic machinery that processes natural fatty acids. This results in a pool of proteins that are tagged with an azide group.
The azide-labeled proteins can then be selectively reacted with a probe containing a complementary alkyne group through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This probe can be a fluorophore for visualization or a biotin tag for enrichment and subsequent identification by mass spectrometry. This two-step approach provides a robust method for studying the "fatty-acylome" and its role in cellular signaling and disease.
Key Applications
-
Profiling Protein Fatty Acylation: Identification of novel proteins that undergo myristoylation and palmitoylation.
-
Studying Dynamic Acylation: Investigating the turnover rates of fatty acylation on specific proteins in response to cellular stimuli.
-
Investigating Subcellular Localization: Determining how fatty acylation directs proteins to specific cellular membranes and compartments.
-
Drug Discovery and Development: Screening for inhibitors of enzymes involved in protein acylation, such as N-myristoyltransferases (NMTs) and palmitoyl acyltransferases (PATs).
Experimental Workflow and Protocols
The overall workflow for a this compound metabolic labeling experiment consists of three main stages: metabolic labeling of cells, click chemistry reaction, and downstream analysis.
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
9-Azido-nonanoic acid (this compound) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into fresh, complete cell culture medium to the desired final concentration. A typical starting concentration is 50-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry
This protocol details the ligation of an alkyne-containing probe to the this compound-labeled proteins in the cell lysate.
Materials:
-
This compound-labeled cell lysate (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Alkyne-probe (e.g., alkyne-biotin or a fluorescent alkyne like TAMRA-alkyne, 10 mM stock in DMSO)
-
PBS
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order. The volumes can be scaled as needed. For a 50 µL final reaction volume with 50 µg of protein lysate:
-
50 µg of this compound-labeled protein lysate
-
PBS to bring the volume to ~40 µL
-
Alkyne-probe to a final concentration of 100 µM
-
TCEP to a final concentration of 1 mM
-
TBTA to a final concentration of 100 µM
-
CuSO4 to a final concentration of 1 mM
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Downstream Analysis:
-
For SDS-PAGE and in-gel fluorescence: Add 4X SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and proceed with gel electrophoresis.
-
For enrichment and mass spectrometry: Proceed with a protein precipitation method (e.g., chloroform/methanol precipitation) to remove excess reagents before enrichment.
-
Data Presentation
Quantitative data from mass spectrometry-based proteomics experiments can be used to compare the relative abundance of acylated proteins between different experimental conditions.
| Protein | Gene | Function | Fold Change (Treatment vs. Control) | p-value |
| GNAI2 | GNAI2 | G-protein signaling | 2.5 | 0.001 |
| SRC | SRC | Tyrosine kinase, signaling | 1.8 | 0.015 |
| YES1 | YES1 | Tyrosine kinase, signaling | 2.1 | 0.008 |
| LCK | LCK | T-cell receptor signaling | 3.2 | <0.001 |
| FGR | FGR | Tyrosine kinase, signaling | 1.5 | 0.023 |
| Hypothetical data for illustrative purposes. |
Signaling Pathway Visualization
Protein fatty acylation, particularly myristoylation and palmitoylation, plays a critical role in targeting signaling proteins to the plasma membrane, which is essential for their function. A classic example is the family of Src non-receptor tyrosine kinases.
This diagram illustrates how N-myristoylation and subsequent S-palmitoylation of Src family kinases in the cytosol lead to their translocation to the plasma membrane, a prerequisite for their activation and initiation of downstream signaling cascades. This compound can be used to study the dynamics of these acylation events and their impact on Src kinase localization and activity.
Application Notes and Protocols for the Isolation of 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Hydroxynonanoic acid (9-HNA) is an omega-hydroxy fatty acid that has garnered interest in various research fields, including its potential role as a biomarker and its application in the synthesis of biodegradable polyesters. Accurate and efficient isolation of 9-HNA from complex biological matrices is crucial for its quantification and further downstream applications. These application notes provide detailed protocols for the isolation of 9-HNA using Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
I. Isolation of 9-Hydroxynonanoic Acid from Biological Fluids
A. Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. For the isolation of the relatively nonpolar 9-HNA from aqueous biological samples like plasma or serum, a common approach involves protein precipitation followed by extraction with a water-immiscible organic solvent.
-
Sample Preparation:
-
To 100 µL of plasma or serum in a glass tube, add 400 µL of a cold (4°C) protein precipitation solvent (e.g., methanol or acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new clean glass tube.
-
-
Extraction:
-
To the supernatant, add 500 µL of a suitable organic extraction solvent such as ethyl acetate or a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture for 1 minute to ensure intimate contact between the two phases.
-
Centrifuge at 3,000 x g for 5 minutes to facilitate phase separation.
-
Carefully collect the organic (bottom layer for chloroform:methanol, top layer for ethyl acetate) phase containing the 9-HNA using a glass Pasteur pipette, avoiding the aqueous phase and any precipitated material at the interface.
-
Repeat the extraction of the aqueous phase with another 500 µL of the organic solvent to maximize recovery.
-
Combine the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC, or a derivatization solvent for GC-MS).
-
Caption: Workflow for the isolation of 9-HNA using Liquid-Liquid Extraction.
B. Solid-Phase Extraction (SPE)
Solid-phase extraction is a versatile and widely used sample preparation technique that separates components of a mixture based on their physical and chemical properties. For a moderately nonpolar analyte like 9-HNA in a polar (aqueous) matrix, reversed-phase SPE is the most common approach.
-
Sorbent Selection:
-
Choose a reversed-phase sorbent such as C18 or a polymeric sorbent suitable for retaining hydrophobic compounds from aqueous solutions.
-
-
Cartridge Conditioning:
-
Pass 1-2 column volumes of methanol through the SPE cartridge to wet the sorbent and activate the bonded phase.
-
Equilibrate the cartridge by passing 1-2 column volumes of deionized water or a buffer at a pH similar to the sample. It is crucial not to let the sorbent bed go dry after this step.
-
-
Sample Loading:
-
Pre-treat the sample by adjusting the pH to be at least 2 pH units below the pKa of 9-HNA (~4.8) to ensure it is in its neutral, protonated form, which enhances retention on the reversed-phase sorbent.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak, aqueous organic solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities that are not strongly retained, while 9-HNA remains bound to the sorbent.
-
-
Elution:
-
Elute the retained 9-HNA from the cartridge using a small volume (e.g., 2 x 500 µL) of a strong, nonpolar organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for the intended analytical method.
-
Caption: General workflow for Solid-Phase Extraction of 9-HNA.
II. Analytical Methodologies
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the separation and quantification of 9-HNA. Due to the lack of a strong chromophore in its structure, UV detection is typically performed at a low wavelength.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile and thermally stable compounds. As 9-HNA is non-volatile due to its polar hydroxyl and carboxyl groups, a derivatization step is mandatory to convert it into a more volatile and thermally stable derivative.
-
Derivatization:
-
To the dried extract of 9-HNA, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the silylation of the hydroxyl and carboxyl groups.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Caption: Derivatization of 9-HNA for GC-MS analysis.
III. Data Presentation
The following tables summarize typical quantitative data for the isolation and analysis of medium-chain hydroxy fatty acids, which can be used as a reference for method development for 9-HNA.
Table 1: Performance of Isolation Techniques
| Technique | Sample Matrix | Recovery (%) |
| LLE | Plasma | 85 - 95 |
| SPE (C18) | Urine | 90 - 105 |
Table 2: Analytical Method Performance
| Method | Parameter | Value |
| HPLC-UV | Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | |
| Linearity (r²) | > 0.995 | |
| GC-MS | Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | |
| Linearity (r²) | > 0.998 |
Disclaimer: The quantitative data presented are illustrative and may vary depending on the specific experimental conditions, instrumentation, and sample matrix. Method validation is essential for accurate and reliable results.
Troubleshooting & Optimization
Technical Support Center: 9-Hydroxynonanoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 9-hydroxynonanoic acid (9-HNA).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 9-hydroxynonanoic acid, categorized by the synthesis method.
Category 1: Biocatalytic Synthesis / Biotransformation
| Issue/Question | Possible Causes | Troubleshooting Steps |
| Low Yield of 9-HNA | 1. Substrate/Product Toxicity: High concentrations of oleic acid (substrate) or 9-HNA (product) can be toxic to the microbial catalysts (e.g., recombinant E. coli), inhibiting their activity.[1][2] 2. Inefficient Cofactor Regeneration: Enzymatic steps in the biotransformation often require cofactors (e.g., NAD+/NADH) which may not be regenerating efficiently.[1] 3. Poor Substrate Uptake: The microbial cells may not be efficiently taking up the fatty acid substrate. 4. Low Enzyme Activity: The specific activity of the expressed enzymes (e.g., hydratase, dehydrogenase) may be low. | 1. - Implement a substrate feeding strategy to maintain a low, non-toxic concentration of the substrate.[1][2] - Use an adsorbent resin in the reaction medium to bind the product and reduce its concentration in the aqueous phase, thereby mitigating toxicity.[1][2] - Adjusting the pH of the medium can also decrease the solubility and thus the toxicity of the product.[2] 2. Introduce a cofactor regeneration system, for example by co-expressing an enzyme like formate dehydrogenase.[1][2] 3. Add surfactants like Tween 80 to the medium to increase the solubility and uptake of oleic acid.[3][4] 4. - Optimize expression conditions for the recombinant enzymes (e.g., inducer concentration, temperature). - Consider enzyme engineering to improve catalytic efficiency.[4] |
| Formation of Byproducts | 1. Side Reactions: The microbial host may have endogenous enzymes that catalyze unwanted reactions with the substrate or product. 2. Incomplete Conversion: The enzymatic cascade may be unbalanced, leading to the accumulation of intermediates, such as 9-oxononanoic acid.[5] | 1. Use a host strain with a clean genetic background or knock out genes responsible for competing metabolic pathways. 2. - Optimize the relative expression levels of the enzymes in the pathway. - Consider a two-step reaction process where the intermediate from the first step is fed into a second reaction with the next enzyme, instead of a one-pot reaction.[5] |
| Low Purity of Final Product | 1. Extraction Issues: Difficulty in separating 9-HNA from the biomass and other medium components. 2. Contamination with Precursors: Residual unreacted oleic acid or other fatty acids from the starting material (e.g., olive oil).[1] | 1. - After the reaction, use solvent extraction followed by crystallization to purify the 9-HNA.[2] - Employ resin-based separation techniques for purification.[2] 2. - Optimize reaction time and catalyst concentration to drive the reaction to completion. - Use high-purity oleic acid as the starting material. |
Category 2: Chemical Synthesis (Ozonolysis)
| Issue/Question | Possible Causes | Troubleshooting Steps |
| Low Yield of 9-HNA | 1. Incomplete Ozonolysis: Insufficient ozone has been passed through the reaction mixture. 2. Over-oxidation: The ozonide intermediate is being further oxidized to shorter-chain carboxylic acids. 3. Inefficient Reduction: The reducing agent is not effectively converting the ozonide or hydroperoxide intermediates to the desired hydroxyl group.[6] | 1. - Monitor the reaction for the disappearance of the starting material (e.g., by TLC or GC). - Ensure a steady and sufficient flow of ozone. 2. - Maintain a low reaction temperature. - Use a solvent that is inert to ozone. 3. - For sodium borohydride reduction, ensure it is added slowly and at a controlled temperature. - Consider electrochemical reduction on a lead cathode as a potentially higher-yielding and more cost-effective alternative.[6] |
| Formation of Aldehydes instead of Carboxylic Acids | 1. Choice of Reduction Method: Some reduction workups can favor the formation of aldehydes over carboxylic acids. | 1. Ensure the ozonolysis is followed by an oxidative workup if the goal is to directly form the carboxylic acid at the cleaved double bond, or a reductive workup that preserves the terminal aldehyde for subsequent selective oxidation. The synthesis of 9-HNA from oleic acid specifically requires reduction of the ozonide at the C10 position and retaining the carboxylic acid at the C1 position. |
| Safety Concerns | 1. Explosive Ozonides: Ozonide intermediates can be explosive. 2. Hazards of Ozone: Ozone is a toxic gas. | 1. - Do not isolate the ozonide intermediate. - Keep the reaction at a low temperature. - Perform the reaction in a well-ventilated fume hood and behind a safety shield. 2. - Use an ozone generator with appropriate safety features. - Ensure any excess ozone is safely vented or destroyed. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce 9-hydroxynonanoic acid?
A1: The two primary routes for synthesizing 9-HNA are chemical synthesis and biocatalysis. The most common chemical method is the ozonolysis of oleic acid or its esters, followed by a reduction step.[7][8] Biocatalytic methods typically involve the use of whole-cell biocatalysts (like recombinant E. coli or Corynebacterium glutamicum) to convert renewable feedstocks such as oleic acid or olive oil into 9-HNA through a series of enzymatic reactions.[1][3][5]
Q2: What kind of yields can I expect from these methods?
A2: Yields can vary significantly based on the method and optimization. A constructed biocatalytic system has been reported to convert oleic acid from olive oil into 202 mM (35.2 g/L) of ω-hydroxynonanoic acid.[1][9] Another study reported the production of 103 mM (19.4 g/L) of the downstream product, α,ω-nonanedioic acid.[1][9] Chemical methods involving ozonolysis followed by electrochemical reduction have been reported to give high yields.[6]
Q3: My biocatalytic reaction stops before all the substrate is consumed. Why is this happening?
A3: This is likely due to product inhibition or toxicity. 9-HNA and its precursor, oleic acid, are hydrophobic chemicals that can be toxic to microbial cells at high concentrations, leading to a cessation of metabolic activity.[1][2] To overcome this, you can try a fed-batch approach for the substrate and/or in-situ product removal using adsorbent resins.[1][2]
Q4: Can I use a natural source like olive oil directly for biotransformation?
A4: Yes, olive oil can be used as a source of oleic acid for biotransformation.[1][9] The process typically involves a lipase to hydrolyze the triglycerides in the oil to free fatty acids, which are then converted by the whole-cell biocatalyst.[1][2]
Q5: How can I improve the purity of my final 9-HNA product?
A5: For biocatalytic methods, after separating the biomass, purification can be achieved through solvent extraction and subsequent crystallization.[2] Using adsorbent resins during the reaction can also simplify purification by binding the product.[2] For chemical synthesis, standard purification techniques like column chromatography or recrystallization can be employed.
Data Presentation
Table 1: Comparison of Biocatalytic Systems for Hydroxynonanoic Acid Production
| Parameter | Biocatalytic System 1 | Biocatalytic System 2 |
| Organism | Recombinant E. coli | Recombinant E. coli |
| Substrate | Oleic Acid (from Olive Oil) | Oleic Acid (from Olive Oil) |
| Product | ω-Hydroxynonanoic Acid | α,ω-Nonanedioic Acid |
| Max Concentration | 202 mM (35.2 g/L) | 103 mM (19.4 g/L) |
| Key Strategy | Resin-based in-situ product removal, substrate feeding, cofactor regeneration | Resin-based in-situ product removal, substrate feeding, cofactor regeneration |
| Reference | [1][9] | [1][9] |
Table 2: Reaction Conditions for Biotransformation of 9-HNA to Azelaic Acid
| Parameter | Value |
| Biocatalyst | C. glutamicum pCES208H36GFP-ChnDE |
| Initial 9-HNA Conc. | 20 mM |
| Cell Concentration | 8 g dry cells/L |
| Buffer | 50 mM Tris-HCl (pH 8.0) |
| Temperature | 35 °C |
| Additive | 0.5 g/L Tween 80 |
| Reaction Time | 8 hours |
| Final Product Conc. | 16 mM Azelaic Acid |
| Reference | [3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Oleic Acid to 9-Hydroxynonanoic Acid (General Methodology)
This protocol is a generalized representation based on published methods.[1][2][9]
-
Preparation of Biocatalyst:
-
Cultivate the recombinant E. coli strain expressing the necessary enzymes (e.g., fatty acid double-bond hydratase) in a suitable growth medium.
-
Induce protein expression at the appropriate cell density.
-
Harvest the cells by centrifugation during the stationary growth phase.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
-
Biotransformation Reaction:
-
Resuspend the washed cells in the reaction buffer to a specified concentration (e.g., 40 g/L).
-
If using olive oil, first hydrolyze it to oleic acid using a lipase (e.g., from Thermomyces lanuginosus).
-
Set up the reaction in a bioreactor or shake flask at the optimal temperature (e.g., 35°C) and agitation (e.g., 250 rpm).[4]
-
To mitigate toxicity, add an adsorbent resin (e.g., Amberlite IRA-900) to the reaction medium.
-
Initiate the reaction by adding the oleic acid substrate. Employ a fed-batch strategy to maintain a low substrate concentration.
-
If required for downstream conversion, include a cofactor regeneration system.
-
-
Product Isolation and Purification:
-
After the reaction, separate the cells and the resin from the medium by centrifugation or filtration.
-
Elute the 9-HNA from the resin using a suitable solvent.
-
Extract the 9-HNA from the supernatant using an organic solvent (e.g., ethyl acetate) after acidifying the solution.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
Purify the crude 9-HNA by recrystallization or column chromatography.
-
Protocol 2: Chemical Synthesis of 9-HNA via Ozonolysis of Oleic Acid (General Methodology)
This protocol is a general representation based on established chemical methods.[8]
-
Ozonolysis:
-
Dissolve oleic acid in a suitable solvent (e.g., methanol, methylene chloride) in a reaction vessel equipped with a gas dispersion tube and a low-temperature cooling bath.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Bubble ozone gas through the solution. Monitor the reaction progress by TLC until all the oleic acid has been consumed.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove excess ozone.
-
-
Reductive Workup:
-
Slowly add a reducing agent (e.g., sodium borohydride) to the cold reaction mixture to reduce the ozonide intermediate.[6]
-
Maintain the temperature during the addition of the reducing agent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Purification:
-
Quench the reaction carefully with an acidic solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the resulting crude 9-hydroxynonanoic acid by column chromatography or recrystallization.
-
Visualizations
Caption: Workflow for the biocatalytic synthesis of 9-HNA.
Caption: Simplified workflow for chemical synthesis of 9-HNA via ozonolysis.
References
- 1. Increased Production of ω-Hydroxynonanoic Acid and α,ω-Nonanedioic Acid from Olive Oil by a Constructed Biocatalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of 9-hydroxynonanoic Acid from methyl oleate and conversion into lactone monomers for the synthesis of biodegradable polylactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 9-AHA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 9-hydroxy-2-aminoheptanoic acid (9-AHA). The information is based on established principles of amino acid analysis and liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation
Q1: What are the primary challenges when preparing biological samples for this compound analysis?
A1: The main challenges in sample preparation for amino acid analysis include issues related to sample storage, the accuracy of the determination of amino acids, and interference from the biological matrix.[1] For this compound, its polar nature, due to the hydroxyl and amino groups, can make extraction from complex matrices like plasma, urine, or tissue homogenates difficult. Endogenous substances in these matrices can interfere with quantification.[2] Common techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are often employed to clean up the sample.[3]
Q2: Which sample cleanup method is best for this compound?
A2: The choice depends on the matrix and the required level of cleanliness.
-
Protein Precipitation (PPT): A fast and simple method, but it may result in significant matrix effects due to residual phospholipids and other endogenous components.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner sample than PPT but requires careful optimization of solvent systems.
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts, significantly reducing matrix effects.[3] A mixed-mode or ion-exchange SPE sorbent could be effective for capturing a polar compound like this compound.
The following table provides a hypothetical comparison of these methods for this compound extraction from human plasma.
Table 1: Comparison of Sample Preparation Methods for this compound
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |
|---|---|---|---|
| Recovery (%) | 85 ± 5 | 75 ± 8 | 95 ± 3 |
| Matrix Effect (%) | 45 ± 10 | 30 ± 7 | < 10 |
| Processing Time | ~15 min / sample | ~30 min / sample | ~25 min / sample |
| Cost per Sample | Low | Low-Medium | High |
Data is illustrative and will vary based on the specific protocol and matrix.
Q3: Is derivatization necessary for this compound quantification?
A3: Derivatization may be necessary depending on the analytical method.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential to increase the volatility and thermal stability of this compound.[4][5] Silylation reagents (e.g., MSTFA) or a combination of methoximation and silylation can be used to cap the polar hydroxyl, carboxyl, and amine groups.[6]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS): Derivatization is not always required but can be used to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency, thereby increasing sensitivity.[7]
Section 2: Chromatography
Q1: I am seeing poor peak shape (tailing, fronting, or splitting) for this compound. What could be the cause?
A1: Poor peak shape can arise from several factors.
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase, or by contamination at the column inlet.[8] For a polar, basic compound like this compound, interaction with residual silanol groups on a C18 column is a common cause. Using a mobile phase with a competitive amine (e.g., triethylamine) or switching to an end-capped column can help.
-
Peak Fronting: This may indicate column overload. Try reducing the injection volume or the concentration of the sample.
-
Split Peaks: Can be caused by a partially blocked column frit, a column void, or a mismatch between the injection solvent and the mobile phase.[8] Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[8]
Q2: How can I improve the retention of this compound on a reverse-phase (e.g., C18) column?
A2: As a polar molecule, this compound may exhibit weak retention in reverse-phase chromatography.[2] To improve this:
-
Use an acidic mobile phase: Adding formic acid or acetic acid to the mobile phase will protonate the amine group of this compound, which can increase retention on some columns and is beneficial for positive-ion electrospray ionization.[3]
-
Try a different stationary phase: Consider using a column designed for polar analytes, such as an AQ-C18 (aqueous stable) or a polar-embedded phase column.
-
Use HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds that are not well-retained in reverse-phase.
Section 3: Mass Spectrometry & Detection
Q1: My this compound signal is weak or inconsistent. How can I troubleshoot this?
A1: Low sensitivity or signal instability is a common issue in LC-MS analysis.[9] Follow a systematic approach to identify the cause:
-
Check MS Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Inspect the Ion Source: A dirty or contaminated ion source is a frequent cause of poor signal.[10] Check the spray from the capillary; it should be consistent and fine.[9][11] Clean the ion source components as needed.
-
Optimize Source Parameters: Systematically adjust parameters like gas flows, temperatures, and voltages to maximize the this compound signal.[9]
-
Evaluate Mobile Phase: Ensure mobile phases are correctly prepared and that additives (e.g., formic acid) are at the optimal concentration for ionization.
-
Investigate Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. A cleaner sample preparation method or improved chromatographic separation may be needed to mitigate this.[3]
Q2: How do I select the right precursor and product ions for this compound in MS/MS (MRM) analysis?
A2: First, infuse a pure standard of this compound directly into the mass spectrometer to obtain its full-scan mass spectrum. The most abundant ion is typically the protonated molecule [M+H]⁺ in positive ion mode. This will be your precursor ion. Next, perform a product ion scan on this precursor to identify stable, high-intensity fragment ions. The most intense and specific fragments should be chosen as product ions for your Multiple Reaction Monitoring (MRM) transitions.
Experimental Protocols & Workflows
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is a representative example and requires optimization for specific equipment and reagents.
-
Sample Preparation (SPE)
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Pre-treat 100 µL of plasma sample by adding an internal standard and 200 µL of 0.1% formic acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined empirically (e.g., Precursor: [M+H]⁺, Product ions based on fragmentation).
-
Workflow and Troubleshooting Diagrams
Caption: A typical experimental workflow for the quantification of this compound from biological samples.
Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.
References
- 1. General problems associated with the analysis of amino acids by automated ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. zefsci.com [zefsci.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: 9-Hydroxynonanoic Acid Purification
Welcome to the technical support center for the purification of 9-hydroxynonanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 9-hydroxynonanoic acid?
A1: The most common and effective methods for purifying 9-hydroxynonanoic acid are liquid-liquid extraction, silica gel column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: 9-Hydroxynonanoic acid has both a polar carboxylic acid and a hydroxyl group, as well as a nonpolar carbon chain. How does this amphiphilic nature affect purification?
A2: The amphiphilic nature of 9-hydroxynonanoic acid can present challenges. During liquid-liquid extraction, it may not partition cleanly into one layer and can sometimes act as an emulsifier, making phase separation difficult. In chromatography, it can exhibit mixed-mode interactions with the stationary phase, potentially leading to peak tailing. Careful selection of solvents and pH is crucial to achieve good separation.
Q3: What are typical impurities found in crude 9-hydroxynonanoic acid samples?
A3: Common impurities can include starting materials from the synthesis (e.g., oleic acid, azelaic acid monomethyl ester), byproducts (e.g., other oxidation or reduction products), and residual solvents. The nature of impurities will be highly dependent on the synthetic route used to produce the 9-hydroxynonanoic acid.
Q4: How can I monitor the purity of my 9-hydroxynonanoic acid during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization are commonly used to determine the final purity.
Purification Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments.
Liquid-Liquid Extraction
Problem: Poor separation or emulsion formation during extraction.
-
Possible Cause: The amphiphilic nature of 9-hydroxynonanoic acid can cause emulsification, especially at neutral pH.
-
Solution:
-
Adjust pH: Ensure the aqueous phase is distinctly acidic (pH ~2) by adding a small amount of dilute HCl to protonate the carboxylic acid, making it more soluble in the organic phase. Alternatively, make the aqueous phase basic (pH > 10) with a base like sodium hydroxide to deprotonate the carboxylic acid and move it into the aqueous layer, away from non-polar impurities.[1]
-
Add Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up emulsions and improve phase separation.
-
Centrifugation: For small-scale extractions with persistent emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Caption: Troubleshooting emulsion formation in liquid-liquid extraction.
Silica Gel Column Chromatography
Problem: Poor separation of 9-hydroxynonanoic acid from impurities (co-elution).
-
Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the compound of interest from impurities.
-
Solution:
-
Optimize Solvent System: Use TLC to test different solvent systems. A common starting point for fatty acids is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether). Gradually increasing the polarity of the mobile phase (gradient elution) can improve separation. For 9-hydroxynonanoic acid, adding a small amount of a polar solvent like methanol to the mobile phase might be necessary for elution.
-
Add Acetic or Formic Acid: Adding a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group. This minimizes strong interactions with the silica gel, reducing peak tailing and often improving separation from less polar impurities.
-
Problem: 9-Hydroxynonanoic acid is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the polar silica gel stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a Stronger Solvent: If increasing the polarity of the current solvent system is ineffective, add a small amount of a stronger polar solvent, such as methanol, to the mobile phase. Even a small percentage of methanol can significantly increase the eluting power.
-
Caption: Troubleshooting guide for silica gel column chromatography.
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This can also happen if the solvent is too non-polar for the compound.
-
Solution:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.
-
Change Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Try a solvent system where the compound has slightly lower solubility when hot. A two-solvent system can also be effective. Dissolve the compound in a small amount of a "good" (high solubility) hot solvent, and then slowly add a "poor" (low solubility) hot solvent until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.
-
Problem: Very low or no crystal formation upon cooling.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
-
Reduce Solvent Volume: If crystallization does not occur, gently heat the solution to evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice bath.
-
Caption: Troubleshooting common issues in recrystallization.
Experimental Protocols
Liquid-Liquid Extraction Protocol
This protocol is designed for the separation of 9-hydroxynonanoic acid from non-polar impurities.
-
Dissolution: Dissolve the crude 9-hydroxynonanoic acid in a suitable organic solvent in which the impurities are also soluble (e.g., diethyl ether or ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous base (e.g., 1 M sodium hydroxide).
-
Extraction: Stopper the funnel and shake gently, periodically venting to release pressure. The 9-hydroxynonanoate salt will be extracted into the aqueous layer.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Wash: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel, shake, and separate to remove any remaining non-polar impurities. Repeat this step if necessary.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with a dilute strong acid (e.g., 1 M HCl) while stirring. The 9-hydroxynonanoic acid will precipitate if its concentration is high enough, or it will become soluble in an organic solvent.
-
Back-Extraction: Add a fresh portion of the organic solvent (e.g., diethyl ether or ethyl acetate) to the acidified aqueous solution in the separatory funnel. Shake to extract the protonated 9-hydroxynonanoic acid into the organic layer.
-
Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified 9-hydroxynonanoic acid.
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Add a layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude 9-hydroxynonanoic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Start with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate, and then adding small amounts of methanol if necessary).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure 9-hydroxynonanoic acid. A common visualization technique for carboxylic acids on a TLC plate is staining with a bromocresol green solution.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent. Ether has been reported to be effective for the recrystallization of 9-hydroxynonanoic acid. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude 9-hydroxynonanoic acid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling the solution too quickly can trap impurities.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.
Data Presentation
The following tables summarize typical performance metrics for the purification of long-chain hydroxy acids. The actual values for 9-hydroxynonanoic acid may vary depending on the specific experimental conditions and the nature of the crude mixture.
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Typical Recovery | Scale | Key Advantage |
| Liquid-Liquid Extraction | Moderate to High | 80-95% | Small to Large | Good for removing impurities with very different polarities. |
| Column Chromatography | High to Very High | 60-90% | Small to Medium | Excellent for separating compounds with similar polarities. |
| Recrystallization | Very High | 50-85% | Small to Large | Can yield very pure crystalline material. |
Table 2: Influence of pH on Liquid-Liquid Extraction Efficiency
| pH of Aqueous Phase | Expected Location of 9-HNA | Extraction Efficiency into Organic Phase (from neutral impurities) |
| < 2 | Organic Phase | High |
| 4-6 | Partitioned between phases | Low to Moderate |
| > 10 | Aqueous Phase (as salt) | Low (impurities remain in organic phase) |
References
Technical Support Center: Overcoming 9-AHA Stability Issues in Solution
Welcome to the technical support center for 9-AHA (L-Azidohomoalanine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on addressing its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the common abbreviation for L-Azidohomoalanine, an amino acid analog of methionine. Its primary application is in the metabolic labeling of newly synthesized proteins in cells and organisms.[1][2][3] The incorporated azide group allows for the subsequent visualization and purification of these proteins through a bio-orthogonal chemical reaction known as a "click reaction".[2][3]
Q2: I've heard that this compound solutions are not stable. Is this true?
A2: Yes, aqueous solutions of this compound have limited stability. It is widely recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than one day.[4] The solid form of this compound, however, is stable for years when stored correctly.[4]
Q3: How should I store the solid this compound compound?
A3: The solid form of this compound (L-Azidohomoalanine hydrochloride) should be stored at -20°C.[4][5][6] Under these conditions, it is stable for at least four years.[4] Before opening the vial, it is good practice to allow it to warm to room temperature to prevent moisture condensation.
Q4: Can I prepare a stock solution of this compound and store it?
A4: Yes, you can prepare concentrated stock solutions of this compound. These are typically prepared in solvents like DMSO, methanol, or high-purity water.[4][7] While aqueous working solutions are unstable, some protocols suggest that a 500 mM stock solution in deionized water can be stored at -20°C for several months.[8] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: What is the best solvent for preparing a this compound stock solution?
A5: this compound hydrochloride is soluble in water (up to 100 mM), DMSO, and methanol.[4][6][7] The choice of solvent may depend on your experimental system. For cell culture, dissolving in sterile water or a buffer compatible with your cells is common. If using an organic solvent like DMSO, ensure the final concentration in your experiment is low enough to not affect cell viability.
Q6: My experiment with this compound failed (low or no signal). Could this be due to stability issues?
A6: Yes, poor stability of the this compound solution is a likely cause. If the aqueous working solution was not prepared fresh, the this compound may have degraded, leading to inefficient incorporation into newly synthesized proteins. Other factors can also contribute to low signal, such as issues with the subsequent click reaction.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal in protein labeling | Degradation of this compound in working solution. | Always prepare fresh aqueous working solutions of this compound immediately before use. Do not store aqueous solutions for more than a day.[4] |
| Inefficient incorporation of this compound. | Ensure cells are healthy and not overly confluent. Optimize the concentration and incubation time of this compound for your specific cell type. For efficient incorporation, use a methionine-free medium.[6][9] | |
| Problems with the click reaction. | Use the click reaction mixture immediately after preparation. Ensure that no metal chelators (e.g., EDTA, EGTA) are present in your buffers.[9] Consider repeating the click reaction with fresh reagents.[9] | |
| Variability between experiments | Inconsistent this compound activity. | Prepare a large batch of concentrated stock solution, aliquot it, and store it at -20°C. Use a fresh aliquot for each experiment to ensure consistency. Avoid repeated freeze-thaw cycles. |
| Contamination of stock solution. | Prepare stock solutions under sterile conditions, especially if they will be used in cell culture. Filter-sterilize aqueous stock solutions if necessary. |
Data Summary: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Reported Stability | Reference |
| Solid (hydrochloride salt) | N/A | -20°C | ≥ 4 years | [4] |
| Concentrated Stock Solution | Deionized Water (500 mM) | -20°C | Up to a few months | [8] |
| Aqueous Working Solution | Aqueous buffers / cell culture media | Room Temperature / 4°C | Not recommended for storage; use immediately. | [4] |
| Stock Solution | DMSO / Methanol | -20°C | Stable for several months (general practice) | [4][7] |
Experimental Protocols
Protocol for Preparation of a 100 mM this compound Stock Solution in Water
-
Preparation: Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening.
-
Calculation: Calculate the volume of sterile, nuclease-free water needed to reach a 100 mM concentration. For example, for 5 mg of this compound HCl (MW: 180.59 g/mol ), you would add approximately 277 µL of water.
-
Dissolving: Add the calculated volume of sterile water to the vial. Vortex gently until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol for Preparing a this compound Working Solution for Cell Culture
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution.
-
Medium Preparation: Prepare the required volume of methionine-free cell culture medium. Using methionine-free medium is crucial for efficient incorporation of this compound.[6]
-
Dilution: Just before adding to the cells, dilute the this compound stock solution into the methionine-free medium to the desired final concentration (e.g., 50-100 µM, this may need optimization for your cell type).
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately for your metabolic labeling experiment. Do not store the diluted working solution.
Visualizations
Caption: Workflow for preparing and using this compound, highlighting critical stability steps.
Caption: Troubleshooting logic for low signal in this compound metabolic labeling experiments.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Click-IT™ AHA (L-Azidohomoalanine) 5 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 6. L-Azidohomoalanine hydrochloride | Unnatural Amino Acids | Tocris Bioscience [tocris.com]
- 7. file.glpbio.cn [file.glpbio.cn]
- 8. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]
Technical Support Center: Synthesis of 9-Amino-10-Hydroxy-9,10-Dihydroanthracene (9-AHA)
Welcome to the technical support center for the synthesis of 9-Amino-10-Hydroxy-9,10-Dihydroanthracene (9-AHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically approached as a multi-step process. A common strategy involves the initial synthesis of 9-aminoanthracene, which is then followed by a selective hydroxylation and reduction to yield the final 9-amino-10-hydroxy-9,10-dihydroanthracene product.
Q2: Why is my 9-aminoanthracene intermediate dark-colored and difficult to purify?
A2: 9-Aminoanthracene is highly susceptible to oxidation and dimerization, particularly when exposed to air and light.[1][2][3] This degradation leads to the formation of colored impurities, such as anthraquinone monoimine, which can complicate purification.[1][2][3] It is crucial to handle this intermediate under an inert atmosphere and protect it from light.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis involves the use of strong acids (e.g., nitric acid, hydrochloric acid) and potentially flammable solvents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Q4: Can I use a different reducing agent for the conversion of 9-nitroanthracene to 9-aminoanthracene?
A4: While tin(II) chloride is a common choice, other reducing agents can be employed for the reduction of nitroarenes.[3] Options include catalytic hydrogenation (e.g., H₂/Pd-C) or other metals in acidic media (e.g., Fe/HCl). However, reaction conditions will need to be optimized for each specific reagent to maximize yield and minimize side products.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of both the nitration, reduction, and hydroxylation steps. Select an appropriate solvent system that provides good separation between the starting material, intermediate, and product. Visualization can be achieved using a UV lamp.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 9-nitroanthracene (Step 1) | - Incomplete nitration. - Over-nitration leading to dinitroanthracene byproducts. | - Increase the reaction time or temperature slightly. - Use a milder nitrating agent or carefully control the stoichiometry of nitric acid. |
| Formation of a dark, insoluble material during the reduction of 9-nitroanthracene (Step 2) | - Polymerization or degradation of the starting material or product. - Air oxidation of the resulting 9-aminoanthracene. | - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). - Add the reducing agent portion-wise to control the reaction exotherm. - Degas all solvents prior to use. |
| Difficulty in isolating pure 9-aminoanthracene | - Co-elution of impurities during column chromatography. - Product instability on the stationary phase. | - Recrystallization from a suitable solvent system may be more effective than chromatography. - If chromatography is necessary, use a deactivated silica gel and work quickly to minimize on-column degradation. |
| Low yield in the final hydroxylation and reduction step (Hypothetical Step 3) | - Inefficient hydroxylation. - Decomposition of the 9-aminoanthracene starting material. - Incomplete reduction. | - Screen different hydroxylating agents and optimize reaction conditions (temperature, time, solvent). - Ensure the 9-aminoanthracene used is pure and handled under inert conditions. - Increase the amount of reducing agent or prolong the reaction time for the reduction step. |
| Presence of multiple spots on TLC for the final product | - Incomplete reaction or presence of side products. - Isomer formation during hydroxylation. | - Re-purify the product using column chromatography or recrystallization. - Adjust reaction conditions to favor the formation of the desired isomer. |
Experimental Protocols
Step 1: Synthesis of 9-Nitroanthracene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthracene in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of concentrated nitric acid in glacial acetic acid dropwise to the cooled anthracene solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the yellow solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from acetic acid to obtain pure 9-nitroanthracene.
Step 2: Synthesis of 9-Aminoanthracene
-
To a round-bottom flask containing a suspension of 9-nitroanthracene in acetic acid, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.[3]
-
Heat the mixture to reflux for 1 hour. The color of the solution should change, indicating the progress of the reduction.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide until the solution is strongly alkaline. This will precipitate the crude 9-aminoanthracene.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent under an inert atmosphere.
Step 3: Synthesis of 9-Amino-10-Hydroxy-9,10-Dihydroanthracene (Illustrative Protocol)
Disclaimer: The following is a representative protocol and may require significant optimization.
-
Dissolve 9-aminoanthracene in an appropriate solvent (e.g., a mixture of acetone and water) in a flask protected from light and under an inert atmosphere.
-
Add a mild oxidizing agent, such as N-bromosuccinimide (NBS), portion-wise at 0 °C to form a bromohydrin intermediate.
-
After the formation of the intermediate is complete (as monitored by TLC), add a reducing agent, such as sodium borohydride, in small portions to reduce the intermediate and the aromatic ring system.
-
Stir the reaction at room temperature until the reaction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous sulfate, and concentrate it under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Nitration Reaction (Step 1)
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 9-Nitroanthracene (%) |
| 1 | 0-5 | 2 | 75 |
| 2 | 25 | 2 | 85 |
| 3 | 25 | 4 | 82 (with dinitro byproducts) |
| 4 | 50 | 1 | 60 |
Table 2: Optimization of Reduction Reaction (Step 2)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 9-Aminoanthracene (%) |
| 1 | SnCl₂·2H₂O | Acetic Acid/HCl | 100 | 1 | 88 |
| 2 | Fe/HCl | Ethanol/Water | 80 | 3 | 75 |
| 3 | H₂ (1 atm), Pd/C | Methanol | 25 | 12 | 92 |
| 4 | NaBH₄/NiCl₂·6H₂O | Methanol | 0-25 | 2 | 65 |
Visualizations
Caption: Overall synthetic workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in Step 2.
References
Technical Support Center: 9-Hydroxynonanoic Acid Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 9-hydroxynonanoic acid (9-HNA).
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of 9-hydroxynonanoic acid for analysis by gas chromatography-mass spectrometry (GC-MS).
Issue 1: Low or No Product Peak in GC-MS Analysis
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Derivatization | The derivatization reaction may not have gone to completion. This can be due to several factors including the presence of moisture, insufficient reagent, or suboptimal reaction conditions. Ensure all glassware is thoroughly dried and reagents are anhydrous. Consider increasing the amount of derivatizing reagent (e.g., MSTFA) and optimizing the reaction time and temperature. For sterically hindered hydroxyl groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can improve yields.[1] |
| Degradation of 9-HNA | 9-HNA may be susceptible to degradation under harsh experimental conditions. Avoid excessively high temperatures and prolonged reaction times. |
| Analyte Adsorption | Active sites in the GC inlet or column can lead to the adsorption of the analyte, resulting in a diminished or absent peak. Use a deactivated inlet liner and a high-quality capillary column. |
| Incorrect GC-MS Parameters | The GC-MS parameters may not be optimized for the detection of the derivatized 9-HNA. Ensure the temperature program is appropriate for the volatility of the derivative and that the mass spectrometer is scanning the correct mass range. |
Issue 2: Presence of Multiple Peaks for a Single Analyte
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of Multiple Derivatives | For molecules with multiple active hydrogens, it's possible to form multiple silylated products.[2] This can be influenced by the derivatization reagent and reaction conditions. To promote the formation of a single, fully derivatized product, use a strong silylating agent like MSTFA and ensure an adequate excess of the reagent. |
| Tautomerization | If the molecule can exist in different tautomeric forms, each may be derivatized, leading to multiple peaks. A two-step derivatization involving methoximation prior to silylation can help to "lock" the molecule in one form, preventing the formation of multiple derivatives. |
| Isomerization | Unsaturated fatty acids can undergo isomerization under certain conditions. While 9-HNA is saturated, be mindful of this possibility if working with unsaturated analogues. |
| Contamination | The presence of contaminating peaks can be mistaken for multiple derivatives. See the troubleshooting guide for "Ghost Peaks" below. |
Issue 3: Appearance of "Ghost Peaks" in the Chromatogram
Possible Causes and Solutions:
| Cause | Recommended Action |
| Contaminated Septa | The injection port septum and vial septa are common sources of siloxane bleed, which appear as "ghost peaks".[3] Regularly replace the injection port septum and use high-quality, low-bleed septa for your vials. |
| Dirty Glassware or Vials | Residual contaminants in glassware or vials can be derivatized and appear as ghost peaks. Ensure all glassware is meticulously cleaned and consider using silanized vials. |
| Contaminated Solvents or Reagents | The solvents and derivatization reagents themselves can be a source of contamination. Use high-purity solvents and fresh reagents. Running a blank with just the solvent and reagents can help identify this as the source. |
| Column Bleed | As a GC column ages, the stationary phase can degrade and "bleed," leading to a rising baseline and ghost peaks. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[4] |
| Carryover from Previous Injections | Highly concentrated or less volatile components from a previous injection can elute in a subsequent run. Run a solvent blank after a concentrated sample to check for carryover. If carryover is observed, optimize your wash steps and consider increasing the final oven temperature or hold time. |
Frequently Asked Questions (FAQs)
Q1: What is the best derivatization method for 9-hydroxynonanoic acid for GC-MS analysis?
A common and effective method for derivatizing hydroxylated fatty acids like 9-HNA is a two-step process involving methoximation followed by silylation. Methoximation of the carboxyl group is followed by silylation of the hydroxyl group with a reagent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This approach increases the volatility and thermal stability of the analyte for GC-MS analysis.
Q2: Why is it important to have anhydrous conditions for silylation?
Silylating reagents are highly reactive towards active hydrogens, including those in water. If water is present in the reaction mixture, the silylating reagent will preferentially react with it, reducing the amount of reagent available to derivatize the target analyte and leading to incomplete derivatization and low product yields.
Q3: How can I improve the efficiency of my silylation reaction?
To improve silylation efficiency, ensure all solvents and reagents are anhydrous. Using a catalyst, such as trimethylchlorosilane (TMCS), can also increase the reactivity of the silylating agent. Optimizing the reaction temperature and time is also crucial; a common starting point is heating at 60-80°C for 30-60 minutes.
Q4: How should I store my derivatized samples?
Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis. For short-term storage, tightly cap the vials and store them at 4°C. For longer-term storage, storing at -20°C or -80°C is recommended to minimize degradation. It has been shown that PFBHA derivatives of hydroxycarbonyl compounds are stable in dichloromethane at 4°C for at least 66 days.[1]
Q5: What are the expected mass spectral fragments for a TMS-derivatized 9-hydroxynonanoic acid?
The mass spectrum of the trimethylsilyl ester and trimethylsilyl ether of 9-hydroxynonanoic acid will show characteristic fragments resulting from the cleavage of the TMS groups and the carbon chain. A prominent ion is often observed at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺. Other characteristic fragments will depend on the specific ionization conditions and the structure of the molecule.
Quantitative Data Summary
The following table summarizes recovery and reproducibility data for different fatty acid derivatization methods, providing a comparison of their performance.
| Derivatization Method | Analyte Type | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Base-catalyzed followed by acid-catalyzed (KOCH₃/HCl) | Unsaturated Fatty Acids | 84 - 112 | > 6 | [5] |
| Base-catalyzed followed by (trimethylsilyl)diazomethane (TMS-DM) | Unsaturated Fatty Acids | 90 - 106 | < 6 | [5] |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation of 9-Hydroxynonanoic Acid for GC-MS Analysis
Materials:
-
9-Hydroxynonanoic acid standard or sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
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Internal standard (e.g., a deuterated analog of 9-HNA or a different fatty acid)
-
Dry reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Drying: Ensure the 9-HNA sample is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Methoximation:
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA to the reaction vial.
-
Vortex the mixture for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
-
Analysis:
-
Transfer the derivatized sample to a GC vial.
-
Inject an appropriate volume (typically 1 µL) into the GC-MS system.
-
Visualizations
Caption: Workflow for the two-step derivatization of 9-HNA.
Caption: Troubleshooting logic for low or no product peak.
References
- 1. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mysterious ghost peaks with Varian GCMS - Chromatography Forum [chromforum.org]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Aminomethyl-9,10-dihydroanthracene (9-AHA) Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-aminomethyl-9,10-dihydroanthracene (9-AHA) during extraction procedures.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions.
Issue 1: Low recovery of this compound after extraction.
| Potential Cause | Recommended Solution |
| Oxidative Degradation | Aromatic amines and the dihydroanthracene core are susceptible to oxidation by atmospheric oxygen. Perform all extraction steps under an inert atmosphere (e.g., nitrogen or argon).[1] Use deoxygenated solvents by sparging with an inert gas prior to use. Consider the addition of antioxidants, such as methimazole, to the sample if compatible with downstream applications.[2] |
| Photodegradation | This compound, as a polycyclic aromatic hydrocarbon derivative, may be sensitive to light. Protect the sample from light at all stages of the extraction process by using amber-colored glassware or by wrapping containers in aluminum foil.[3][4] |
| Incomplete Extraction due to pH | The amine group of this compound is basic and will be protonated at acidic pH, increasing its aqueous solubility. For liquid-liquid extraction into an organic solvent, ensure the aqueous phase is sufficiently basic (pH > pKa of the amine) to keep this compound in its neutral, more hydrophobic form.[5][6] |
| Emulsion Formation (Liquid-Liquid Extraction) | Emulsions can trap the analyte, leading to poor recovery. To prevent emulsions, gently invert the separatory funnel instead of vigorous shaking. To break an existing emulsion, you can add a small amount of brine (saturated NaCl solution) or a different organic solvent to alter the phase properties.[5] |
| Suboptimal Solid-Phase Extraction (SPE) Parameters | Incomplete elution from the SPE cartridge can result in low recovery. Ensure the elution solvent is strong enough to displace this compound from the sorbent. You may need to optimize the solvent composition and volume. Also, verify that the sorbent type is appropriate for the properties of this compound. |
Issue 2: Presence of unexpected peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Degradation Products | Oxidation of the dihydroanthracene ring can lead to the formation of anthraquinone derivatives. Photodegradation can also generate various byproducts. Compare the chromatogram to a freshly prepared standard of this compound to identify potential degradation peaks. Implement the preventative measures for oxidation and photodegradation described above. |
| Solvent Impurities | Use high-purity (e.g., HPLC-grade) solvents for all extraction and analytical steps to avoid the introduction of contaminants. |
| Matrix Interferences | If extracting from a complex matrix (e.g., biological fluids, reaction mixtures), endogenous compounds may co-elute with this compound. Optimize the washing steps in your extraction protocol (both LLE and SPE) to remove these interferences. For SPE, a more selective sorbent may be necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The primary degradation pathways for this compound are likely oxidation and photodegradation. The dihydroanthracene moiety is susceptible to oxidation, potentially forming anthraquinone-like structures.[3] As a polycyclic aromatic hydrocarbon derivative, it is also prone to degradation upon exposure to light.[3][4] The benzylic amine group may also be susceptible to oxidative degradation.[7][8]
Q2: What is the optimal pH for extracting this compound?
Q3: Which solvents are recommended for the extraction of this compound?
A3: For liquid-liquid extraction, common water-immiscible organic solvents such as dichloromethane, ethyl acetate, or diethyl ether can be used. The choice will depend on the sample matrix and downstream applications. For solid-phase extraction, the selection of conditioning, loading, washing, and elution solvents will depend on the chosen sorbent. For a non-polar sorbent like C18, a polar solvent like methanol or acetonitrile is often used for elution.[9]
Q4: How can I monitor the degradation of this compound during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a suitable method for monitoring this compound, given its fluorescent anthracene core. A decrease in the peak area of this compound and the appearance of new, unidentified peaks in the chromatogram over time or under different conditions would indicate degradation.
III. Experimental Protocols
A. General Protocol for Liquid-Liquid Extraction (LLE) of this compound
This protocol provides a general guideline. Optimization may be required based on the specific sample matrix.
-
Sample Preparation:
-
If the sample is solid, dissolve it in a suitable solvent.
-
If the sample is aqueous, proceed to the pH adjustment step.
-
Protect the sample from light throughout the procedure.
-
-
pH Adjustment:
-
Adjust the pH of the aqueous sample to approximately 11-12 by adding a base (e.g., 1M NaOH) dropwise. Monitor the pH using a pH meter.
-
-
Extraction:
-
Transfer the pH-adjusted aqueous sample to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and gently invert it 10-15 times to mix the phases, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely.
-
-
Collection:
-
Drain the lower (aqueous) layer.
-
Collect the upper (organic) layer containing the extracted this compound.
-
For improved recovery, the aqueous layer can be re-extracted with fresh organic solvent 1-2 more times. Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
The solvent can be removed under reduced pressure if a concentrated sample is required.
-
B. General Protocol for Solid-Phase Extraction (SPE) of this compound
This protocol is a starting point for developing an SPE method using a C18 sorbent.
-
Column Conditioning:
-
Pass 1-2 column volumes of methanol through the C18 SPE cartridge.
-
Pass 1-2 column volumes of deionized water through the cartridge. Do not let the sorbent run dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. The sample should ideally be in a polar solvent to promote retention on the non-polar C18 sorbent.
-
-
Washing:
-
Pass 1-2 column volumes of a weak solvent mixture (e.g., water/methanol 95:5 v/v) to wash away any polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge by passing 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge.
-
Collect the eluate.
-
-
Post-Elution:
-
The eluate can be analyzed directly or the solvent can be evaporated and the residue reconstituted in a suitable solvent for analysis.
-
IV. Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Liquid-Liquid Extraction workflow for this compound.
Caption: Solid-Phase Extraction workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 3. pjoes.com [pjoes.com]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.utwente.nl [research.utwente.nl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 9-Hydroxynonanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-hydroxynonanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product purity is lower than expected after synthesis from oleic acid. What are the likely impurities?
A1: When synthesizing 9-hydroxynonanoic acid from oleic acid, particularly technical grade oleic acid which can have a purity of around 80%, several impurities can arise.[1][2] The most common impurities are other fatty acids present in the starting material, such as linoleic acid, which will also undergo cleavage and lead to different chain-length products.[1] Additionally, side reactions can lead to the formation of n-nonanoic acid and 1,9-nonanedioic acid (azelaic acid).[2] Incomplete reaction or purification can also result in the presence of unreacted oleic acid.
Q2: I'm using the ozonolysis/hydrogenation method with methyl oleate and my NMR shows unexpected signals. What could they be?
A2: In the ozonolysis-based synthesis, a common byproduct is n-nonanol, which is formed during the reductive work-up.[3] If the hydrogenation step is not fully complete, you may also have residual aldehydes or other oxidized species. Furthermore, if the saponification of the methyl ester is incomplete, you will see the methyl ester of 9-hydroxynonanoic acid in your product.
Q3: My enzymatic synthesis is producing significant amounts of a dicarboxylic acid. What is it and how can I minimize it?
A3: The dicarboxylic acid impurity is likely 1,9-nonanedioic acid, also known as azelaic acid.[2] Its formation is a common side reaction in enzymatic syntheses that use whole-cell biocatalysts, which may contain other enzymes that can further oxidize the terminal alcohol of 9-hydroxynonanoic acid. To minimize its formation, you can try optimizing reaction conditions such as pH, temperature, and reaction time. Using a more purified enzyme system instead of a whole-cell system could also reduce the occurrence of this side reaction.
Q4: How can I best purify my crude 9-hydroxynonanoic acid?
A4: Recrystallization from diethyl ether is a commonly reported and effective method for purifying 9-hydroxynonanoic acid. For larger scale purification or to remove impurities with similar solubility, column chromatography on silica gel can be employed.
Q5: What analytical techniques are best for identifying and quantifying impurities in my 9-hydroxynonanoic acid product?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both identifying and quantifying volatile impurities.[4] For GC-MS analysis, derivatization of the hydroxyl and carboxylic acid groups is typically necessary. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is excellent for structural confirmation of your product and can help identify major impurities. High-performance liquid chromatography (HPLC) can also be used for purity assessment.
Common Impurities in 9-Hydroxynonanoic Acid Synthesis
| Impurity | Typical Synthesis Route of Origin | Common Reason for Presence | Recommended Analytical Method |
| n-Nonanoic acid | Enzymatic, Ozonolysis | Side reaction from oxidative cleavage of oleic acid.[2][5] | GC-MS |
| 1,9-Nonanedioic acid (Azelaic acid) | Enzymatic | Over-oxidation of 9-hydroxynonanoic acid by other enzymes in whole-cell systems.[2] | GC-MS, LC-MS |
| n-Nonanol | Ozonolysis/Hydrogenation | Byproduct of the reductive work-up of the ozonide.[3] | GC-MS |
| Unreacted Oleic Acid/Methyl Oleate | Ozonolysis, Enzymatic | Incomplete reaction conversion. | GC-MS, HPLC |
| Other Fatty Acids (e.g., from Linoleic Acid) | Ozonolysis, Enzymatic | Use of technical grade starting materials containing other unsaturated fatty acids.[1] | GC-MS |
| Aldehyde Intermediates | Ozonolysis/Hydrogenation | Incomplete reduction of the ozonide. | NMR, GC-MS (after derivatization) |
| Methyl 9-hydroxynonanoate | Ozonolysis/Hydrogenation/Saponification | Incomplete saponification of the methyl ester intermediate. | GC-MS, NMR |
Experimental Protocol: Synthesis of 9-Hydroxynonanoic Acid via Ozonolysis of Methyl Oleate
This protocol is a generalized procedure based on common laboratory practices for the ozonolysis of methyl oleate.
Step 1: Ozonolysis
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Dissolve methyl oleate in a suitable solvent, such as a mixture of methanol and methylene chloride, in a reaction vessel equipped with a gas inlet and outlet.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.
-
Purge the solution with an inert gas, such as nitrogen or oxygen, to remove any remaining ozone.
Step 2: Reductive Work-up (Hydrogenation)
-
To the cold solution from Step 1, add a reducing agent. A common choice is sodium borohydride, added portion-wise while maintaining a low temperature. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel can be performed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reduction is complete.
-
Quench the reaction carefully, for example, by the slow addition of acetic acid if sodium borohydride was used.
-
Remove the solvent under reduced pressure.
Step 3: Saponification
-
Dissolve the crude product from Step 2 in an alcoholic solution of a base, such as sodium hydroxide in methanol or ethanol.
-
Heat the mixture to reflux and maintain for several hours to ensure complete saponification of the ester.
-
Cool the reaction mixture to room temperature.
Step 4: Work-up and Purification
-
Acidify the cooled reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2.
-
Extract the aqueous layer multiple times with an organic solvent like diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude 9-hydroxynonanoic acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as diethyl ether.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common impurity issues in 9-hydroxynonanoic acid synthesis.
References
Technical Support Center: Optimizing 9-AHA Chromatography
Welcome to the technical support center for the chromatographic analysis of 9-aminomethyl-9-hydroxy-anthracene (9-AHA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their this compound separations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound in reverse-phase HPLC?
The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k).[1] For this compound, a polycyclic aromatic hydrocarbon with amino and hydroxyl groups, optimizing selectivity is often the most effective approach to improving resolution. This is achieved by modifying the mobile phase composition, including the organic modifier, pH, and buffer concentration, as well as selecting the appropriate stationary phase.
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
Peak tailing for a basic compound like this compound in reverse-phase chromatography is often due to secondary interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.[2]
Potential Solutions:
-
Mobile Phase pH Adjustment: Increase the mobile phase pH to suppress the ionization of silanol groups (typically a pH > 4). However, be mindful of the column's pH tolerance.
-
Use of Buffers: Incorporate a buffer, such as ammonium formate or phosphate, into the mobile phase. The buffer cations can compete with the protonated this compound for interaction with the silanol groups, effectively shielding them.[2]
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Employ a Sterically Protected or End-Capped Column: Modern HPLC columns often feature end-capping or steric protection of the silica surface to minimize silanol interactions. Using a base-deactivated column is highly recommended for basic analytes.
-
Lower Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or sample concentration.
Q3: I am observing peak fronting for my this compound standard. What does this indicate?
Peak fronting is less common than tailing but can occur under specific conditions.[3]
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High Sample Concentration/Overload: Similar to tailing, overloading the column can sometimes manifest as fronting.[3]
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Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a high aqueous mobile phase), it can cause the analyte band to move too quickly at the column inlet, leading to a fronting peak.[3] It is always best to dissolve the sample in the initial mobile phase composition.
Q4: How do I choose an appropriate stationary phase for this compound analysis?
The choice of stationary phase is critical for achieving good selectivity.[4]
-
C18 Columns: A C18 (octadecyl) column is the most common starting point for reverse-phase chromatography of non-polar to moderately polar compounds like this compound.[5]
-
Phenyl Columns: Phenyl-hexyl or other phenyl-based columns can offer alternative selectivity for aromatic compounds like this compound due to π-π interactions between the phenyl ligands and the anthracene ring system.
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanols and provide a different selectivity for polar analytes.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Impurity
If this compound is co-eluting or poorly resolved from a closely related impurity, a systematic approach to method optimization is required.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution.
Quantitative Data Summary: Effect of Mobile Phase on Selectivity
| Parameter | Condition A | Condition B | Condition C |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 50:50 ACN:Water | 50:50 MeOH:Water | 50:50 ACN:Water |
| Buffer | 10 mM Ammonium Formate, pH 3.5 | 10 mM Ammonium Formate, pH 3.5 | 10 mM Ammonium Formate, pH 3.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 30 °C | 30 °C |
| Retention Time (this compound) | 5.2 min | 6.1 min | 5.8 min |
| Retention Time (Impurity) | 5.4 min | 6.8 min | 6.5 min |
| Resolution (Rs) | 0.8 | 1.6 | 1.9 |
This is example data and should be adapted to your specific experimental results.
Issue 2: Unstable or Drifting Baseline
A drifting or noisy baseline can interfere with the accurate quantification of this compound.
Logical Troubleshooting Diagram
Caption: Troubleshooting guide for an unstable baseline.
Experimental Protocols
Protocol 1: Method Development for Improved this compound Resolution
This protocol outlines a systematic approach to developing a robust HPLC method for separating this compound from potential impurities.
-
Analyte and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a working standard at 10 µg/mL by diluting the stock solution in the initial mobile phase (e.g., 90:10 Water:Acetonitrile).
-
-
Initial Scouting Run:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a broad gradient from 10% B to 90% B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (e.g., 254 nm, with a full spectrum collected to identify impurities).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Evaluate Organic Modifier: Based on the scouting run, if peaks are broad or poorly resolved, perform an isocratic hold at the elution concentration or a shallow gradient. Repeat the run, substituting acetonitrile with methanol to assess changes in selectivity.
-
Optimize pH: Prepare mobile phases with different pH values (e.g., pH 3.5 with formic acid/ammonium formate and pH 7.0 with ammonium phosphate). Analyze the this compound standard under the same gradient conditions to observe the effect of pH on retention time and peak shape.
-
Fine-Tune Gradient: Once the optimal mobile phase and pH are selected, adjust the gradient slope around the elution time of this compound to maximize the resolution from nearby peaks.
-
-
System Suitability:
-
Once the final method is established, perform replicate injections (n=6) of the this compound standard.
-
Calculate the relative standard deviation (RSD) for retention time, peak area, and tailing factor to ensure method robustness. The acceptance criteria are typically RSD < 2% for retention time and peak area, and a tailing factor between 0.8 and 1.5.
-
References
Technical Support Center: 9-Hydroxynonanoic Acid (9-HNA) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-hydroxynonanoic acid (9-HNA). The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for 9-HNA analysis?
A1: The primary methods for the quantitative analysis of 9-hydroxynonanoic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS often requires a derivatization step to increase the volatility of 9-HNA, while LC-MS/MS can often analyze the compound directly.[1][2]
Q2: Why is derivatization necessary for GC-MS analysis of 9-HNA?
A2: 9-HNA contains both a carboxylic acid and a hydroxyl group, making it a polar and non-volatile compound. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization chemically modifies these functional groups, typically by silylation, esterification, or acylation, to increase the volatility and thermal stability of 9-HNA, allowing for its successful analysis by GC-MS.[3][4][5]
Q3: What are the advantages of using LC-MS/MS for 9-HNA analysis?
A3: LC-MS/MS offers several advantages for 9-HNA analysis, including high sensitivity and specificity. It often does not require derivatization, which simplifies sample preparation and reduces the potential for analytical errors. This makes it a powerful technique for analyzing complex biological samples.[1][2][6]
Q4: How can I improve the recovery of 9-HNA during sample extraction?
A4: To improve recovery, it is crucial to select an appropriate extraction method based on the sample matrix. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. For biological fluids like plasma, protein precipitation followed by LLE or SPE is a typical approach.[6] Optimizing the pH of the aqueous phase during LLE can significantly improve the extraction efficiency of acidic compounds like 9-HNA. Using an internal standard that is structurally similar to 9-HNA can help to correct for losses during sample preparation and analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 9-HNA.
GC-MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Poor Sensitivity | Incomplete derivatization. | - Ensure derivatization reagents are fresh and not hydrolyzed. - Optimize reaction time and temperature. - Ensure the sample is completely dry before adding derivatization reagents, as water can quench the reaction. |
| Inlet discrimination or degradation. | - Use an appropriate inlet liner and replace it regularly. - Optimize the inlet temperature to ensure volatilization without thermal degradation. | |
| Leak in the system. | - Check for leaks at the inlet, column connections, and mass spectrometer interface. | |
| Peak Tailing | Active sites in the GC system. | - Use a deactivated inlet liner and column. - Trim the front end of the column to remove active sites that may have developed over time. |
| Incomplete derivatization. | - As above, ensure complete derivatization. Un-derivatized 9-HNA will tail significantly. | |
| Column contamination. | - Bake out the column at a high temperature (within its specified limit). - If contamination is severe, the column may need to be replaced. | |
| Ghost Peaks | Contamination from previous injections (carryover). | - Run blank solvent injections to wash the system. - Ensure the syringe is being properly washed between injections. |
| Septum bleed. | - Use a high-quality, low-bleed septum. - Replace the septum regularly. | |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines. | - Ensure high-purity carrier gas is used. - Install or replace gas purifiers. |
| Column bleed. | - Condition the column properly. - Ensure the oven temperature does not exceed the column's maximum operating temperature. | |
| Dirty ion source. | - The ion source may need to be cleaned. Refer to the instrument manual for the cleaning procedure. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Ion suppression from the sample matrix. | - Improve sample cleanup using techniques like SPE to remove interfering matrix components. - Dilute the sample to reduce the concentration of interfering substances. - Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
| Inefficient ionization. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). - Adjust the mobile phase pH to enhance the ionization of 9-HNA (typically negative ion mode for the carboxylate ion). | |
| Peak Tailing or Splitting | Secondary interactions with the column. | - Use a high-quality, end-capped column. - Add a small amount of an organic modifier or an ion-pairing agent to the mobile phase. |
| Column blockage. | - Filter samples before injection. - Use a guard column to protect the analytical column. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | - Ensure mobile phase components are accurately measured and well-mixed. - Degas the mobile phase to prevent bubble formation. |
| Column temperature fluctuations. | - Use a column oven to maintain a stable temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system with a strong solvent to remove contaminants. |
| Electrical noise. | - Ensure proper grounding of the LC-MS system. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of omega-hydroxy fatty acids. Please note that these are general values, and specific results for 9-HNA may vary depending on the exact methodology, instrumentation, and sample matrix.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 0.05 - 2 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 ng/mL | 0.1 - 5 ng/mL |
| Recovery | 70 - 110% | 80 - 115% |
| Linearity (R²) | > 0.99 | > 0.99 |
Note: Data is compiled from various sources on hydroxy fatty acid analysis and should be considered illustrative. Method validation is required for specific applications.[7][8][9][10][11]
Experimental Protocols
General Protocol for 9-HNA Analysis by GC-MS
This protocol outlines the general steps for the analysis of 9-HNA in a biological matrix like plasma. Optimization will be required for specific applications.
a. Sample Preparation and Extraction:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., deuterated 9-HNA).
-
Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 1 M HCl to pH 3.
-
Perform liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing, and centrifuging.
-
Collect the organic layer and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen.
b. Derivatization (Silylation):
-
Ensure the dried extract is completely free of water.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
c. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) for target ions.
General Protocol for 9-HNA Analysis by LC-MS/MS
This protocol provides a general method for the analysis of 9-HNA in a biological matrix.
a. Sample Preparation and Extraction:
-
Follow steps 1-3 from the GC-MS sample preparation protocol.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a low percentage of B, ramping up to a high percentage to elute 9-HNA, followed by a wash and re-equilibration. A typical starting point could be 5% B, ramping to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Parameters: Electrospray ionization in negative ion mode (ESI-). Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring the transition from the precursor ion (the deprotonated molecule of 9-HNA) to a specific product ion.
Visualizations
Experimental Workflow for 9-HNA Analysis
Caption: General experimental workflow for 9-HNA analysis.
Potential Signaling Pathway Involvement of Omega-Hydroxy Fatty Acids
Omega-hydroxy fatty acids, such as 9-HNA, may play a role in cellular signaling, potentially through interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
Caption: Potential PPARα signaling pathway for omega-hydroxy fatty acids.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. agilent.com [agilent.com]
- 5. perpustakaan.wdh.ac.id [perpustakaan.wdh.ac.id]
- 6. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9.4. Estimation of LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. npra.gov.my [npra.gov.my]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
9-Hydroxynonanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between fatty acids is critical for innovation. This guide provides a comparative analysis of 9-hydroxynonanoic acid (9-HNA) against other well-characterized fatty acids, focusing on their biological activities and underlying signaling pathways. Due to the limited availability of direct comparative studies on 9-HNA, this guide synthesizes current knowledge on its potential mechanisms of action based on the activities of structurally related lipids and provides the experimental frameworks for its further investigation.
I. Introduction to 9-Hydroxynonanoic Acid
9-Hydroxynonanoic acid is a nine-carbon saturated fatty acid with a hydroxyl group at the ω-9 position. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a unique lipid molecule with potential roles in various biological processes. While its primary industrial application has been in the synthesis of polymers, emerging interest in its biological functions necessitates a comparative understanding of its performance against other fatty acids.
II. Comparative Biological Activity: A Data-Driven Overview
Direct quantitative comparisons of 9-HNA's biological activity are not extensively available in peer-reviewed literature. However, by examining the effects of other fatty acids, we can establish a framework for hypothesizing and testing the performance of 9-HNA. The following tables summarize key performance metrics for well-studied fatty acids that can serve as benchmarks for future comparative experiments involving 9-HNA.
Table 1: Comparative Cytotoxicity in HepG2 Cells
This table outlines the cytotoxic potential of various fatty acids on the human liver cancer cell line HepG2, a common model for studying lipotoxicity.
| Fatty Acid | Concentration (mM) | Exposure Time (hours) | Cell Viability (%) | Citation |
| 9-Hydroxynonanoic Acid | Data not available | Data not available | Data not available | |
| Palmitic Acid | 2 | 24 | ~70-80 | |
| Palmitic Acid | 3 | 24 | ~60-70 | |
| Oleic Acid | up to 0.4 | 24 | No significant toxicity |
Table 2: Comparative Inflammatory Response in Macrophages
This table compares the effects of different fatty acids on the production of the pro-inflammatory cytokine TNF-α by macrophages.
| Fatty Acid | Concentration | Cell Type | Key Inflammatory Marker Modulation | Citation |
| 9-Hydroxynonanoic Acid | Data not available | Data not available | Data not available | |
| Palmitic Acid | Various | Macrophages | Increases TNF-α, IL-1β, IL-6 production | [1][2] |
| Palmitoleic Acid | 100 µM | Macrophages | Reduces LPS-induced MCP-1 expression | [3] |
| Oleic Acid | - | Macrophages | Does not blunt LPS-induced MCP-1 expression | [3] |
| Eicosapentaenoic Acid (EPA) | 100 µM | Monocytes | Reduces LPS-induced MCP-1 production | [3] |
| Docosahexaenoic Acid (DHA) | 100 µM | Monocytes | Reduces LPS-induced MCP-1 production | [3] |
III. Signaling Pathways and Mechanisms of Action
Fatty acids exert their biological effects through various signaling pathways, primarily involving cell surface receptors and nuclear receptors. Based on the known mechanisms of other fatty acids, 9-HNA is hypothesized to interact with the G-protein coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptors (PPARs).
G-Protein Coupled Receptor 40 (GPR40) Activation
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor for medium to long-chain fatty acids that plays a crucial role in glucose-stimulated insulin secretion.[4] Activation of GPR40 by fatty acids in pancreatic β-cells leads to an increase in intracellular calcium and subsequent insulin release.[4][5]
Caption: Hypothesized GPR40 signaling cascade initiated by 9-HNA.
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
PPARs are a group of nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation. Fatty acids and their derivatives are natural ligands for PPARs. PPARγ, in particular, is a key regulator of adipogenesis and has anti-inflammatory properties. Synthetic PPARγ agonists like rosiglitazone are used as anti-diabetic drugs.[6][7][8][9]
Caption: Hypothesized nuclear receptor signaling pathway for 9-HNA via PPARγ.
IV. Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison of 9-HNA with other fatty acids, detailed methodologies for key experiments are provided below.
A. GPR40 Activation Assay (Calcium Mobilization)
Objective: To determine the potency (EC50) of 9-hydroxynonanoic acid in activating GPR40 compared to a known agonist like linoleic acid.
Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Fluorescent Dye Loading: Wash the cells with a suitable buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of 9-hydroxynonanoic acid and a reference fatty acid (e.g., linoleic acid) in the assay buffer.
-
Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Compound Addition and Signal Detection: Add the prepared fatty acid solutions to the wells and continuously measure the fluorescence intensity for a set period to detect intracellular calcium mobilization.
-
Data Analysis: Determine the dose-response curves and calculate the EC50 values for each fatty acid.
Caption: Workflow for the GPR40 calcium mobilization assay.
B. PPARγ Ligand Binding Assay (Fluorescence Polarization)
Objective: To assess the ability of 9-hydroxynonanoic acid to bind to the PPARγ ligand-binding domain (LBD) and to determine its relative binding affinity.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a fluorescently labeled PPARγ ligand (tracer), and purified PPARγ LBD protein.
-
Compound Preparation: Prepare serial dilutions of 9-hydroxynonanoic acid and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Assay Reaction: In a suitable microplate, combine the PPARγ LBD, the fluorescent tracer, and either the buffer (for maximum polarization), a non-labeled competitor (for minimum polarization), or the test compounds.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the compound concentrations and calculate the IC50 values.
Caption: Workflow for the PPARγ fluorescence polarization-based ligand binding assay.
V. Conclusion and Future Directions
While 9-hydroxynonanoic acid holds promise as a biologically active molecule, a comprehensive understanding of its comparative performance requires further empirical investigation. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy and mechanisms of 9-HNA relative to other fatty acids. Future studies focusing on generating quantitative data for its interaction with key cellular targets like GPR40 and PPARs, as well as its impact on cellular processes such as inflammation and cytotoxicity, will be instrumental in elucidating its therapeutic potential.
References
- 1. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes [mdpi.com]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone activation of PPARgamma suppresses fractalkine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of peroxisome proliferator-activated receptor gamma (PPARgamma) by rosiglitazone suppresses components of the insulin-like growth factor regulatory system in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The peroxisome proliferator-activated receptor gamma (PPARγ) agonist, rosiglitazone, ameliorates neurofunctional and neuroinflammatory abnormalities in a rat model of Gulf War Illness | PLOS One [journals.plos.org]
A Comparative Guide to L-Azidohomoalanine (AHA) Methods for Protein Synthesis Analysis
For researchers, scientists, and drug development professionals, understanding the dynamics of protein synthesis is crucial for elucidating cellular mechanisms and developing novel therapeutics. L-Azidohomoalanine (AHA), a bio-orthogonal analog of methionine, has emerged as a powerful tool for labeling and monitoring newly synthesized proteins. This guide provides a comprehensive comparison of the leading AHA-based methodologies, offering insights into their principles, performance, and experimental protocols to aid in selecting the most suitable approach for your research needs.
This guide compares three primary methodologies for the analysis of AHA-labeled proteins:
-
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) coupled with Mass Spectrometry (MS) for in-depth proteomic analysis.
-
Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ) , a mass spectrometry-based method for quantitative proteomics.
-
AHA Labeling with Flow Cytometry Detection , a high-throughput method for assessing global protein synthesis rates.
Performance Comparison
The choice of methodology depends on the specific research question, ranging from deep proteomic profiling to high-throughput screening. The following table summarizes the key quantitative performance metrics of each approach.
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins. | Relative quantification of newly synthesized proteins between two samples. | Measurement of global protein synthesis rates in single cells. |
| Sensitivity | High; capable of identifying low-abundance proteins. | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[1] | High; sensitive detection of changes in overall protein synthesis. |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy. | Excellent; uses heavy isotope labeling for direct and accurate relative quantification. | Good; provides robust statistical data on cell populations. |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming. | Low to medium; similar workflow to other quantitative proteomics methods. | High; capable of analyzing thousands of cells per second. |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[2] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[3] | Not applicable (measures global synthesis). |
| Example Quantitative Finding | BONCAT combined with SILAC (BONLAC) identified 7414 newly synthesized proteins in response to BDNF stimulation.[2] | HILAQ quantified 1962 newly synthesized proteins in HEK293T cells, compared to 353 proteins with the QuaNCAT method.[4] | Dose-dependent increase in AHA signal intensity observed up to 100 µM in MEFs, with a plateau at 25 µM.[5] |
Experimental Considerations: AHA Labeling and Cell Viability
A critical aspect of any AHA-based experiment is the optimization of the labeling conditions to ensure efficient incorporation without inducing cellular stress.
-
AHA Concentration: The optimal AHA concentration varies between cell types. For instance, in Mouse Embryonic Fibroblasts (MEFs), a dose-dependent increase in signal intensity was observed up to 100 µM, with a plateau reached at 25 µM.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Labeling Time: The duration of AHA incubation will influence the amount of labeled protein. Short pulses (e.g., 1-4 hours) are typically used to capture a snapshot of the translatome, while longer labeling times can be used to study protein turnover.
-
Cell Viability: While AHA is generally considered non-toxic at optimal concentrations, it is crucial to assess cell viability.[6] Studies have shown that AHA labeling can induce cellular stress and apoptotic pathways, and may affect gene and protein expression profiles.[7] It has been noted that AHA is incorporated into newly synthesized proteins less efficiently than methionine.[8]
Experimental Workflows
The general workflow for all AHA-based methods involves three key stages: labeling, ligation (click chemistry), and detection. The specific steps within each stage vary depending on the chosen methodology.
Caption: General and method-specific workflows for AHA-based protein synthesis analysis.
Signaling Pathway of Protein Synthesis
The incorporation of AHA into newly synthesized proteins occurs through the canonical protein synthesis pathway, where it is recognized by methionyl-tRNA synthetase and incorporated in place of methionine.
Caption: AHA is incorporated into proteins via the endogenous protein synthesis machinery.
Experimental Protocols
Detailed methodologies for the key AHA-based techniques are provided below.
BONCAT-MS Protocol
This protocol outlines the steps for labeling, enriching, and identifying newly synthesized proteins using BONCAT followed by mass spectrometry.
-
Cell Culture and AHA Labeling:
-
Culture cells to the desired confluency.
-
Replace the normal growth medium with methionine-free medium for 30-60 minutes to deplete intracellular methionine.
-
Add AHA to the methionine-free medium at the predetermined optimal concentration and incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using a buffer compatible with click chemistry (e.g., lysis buffer containing 1% SDS).
-
Quantify the total protein concentration of the lysate.
-
-
Click Chemistry Reaction:
-
To the protein lysate, add the click chemistry reaction cocktail containing an alkyne-biotin tag, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Incubate at room temperature for 1-2 hours to allow the ligation of the biotin tag to the AHA-containing proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Capture the biotinylated proteins using streptavidin-coated magnetic beads or resin.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion:
-
Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptides and corresponding proteins using a proteomics software suite.
-
HILAQ-MS Protocol
The HILAQ protocol enables the relative quantification of newly synthesized proteins between two different conditions.
-
Cell Culture and Differential Labeling:
-
Culture two separate populations of cells that will represent the two conditions to be compared.
-
Deplete methionine as described for the BONCAT protocol.
-
Label one cell population with "light" AHA and the other with "heavy" isotope-labeled AHA (hAHA) for the same duration.
-
-
Cell Lysis and Protein Mixing:
-
Lyse the two cell populations separately.
-
Quantify the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" labeled lysates.
-
-
Click Chemistry and Enrichment:
-
Perform the click chemistry reaction and streptavidin-based enrichment of the mixed protein sample as described in the BONCAT protocol.
-
-
On-bead Digestion and Mass Spectrometry:
-
Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS, as in the BONCAT protocol.
-
-
Data Analysis:
-
During data analysis, the mass difference between the "light" and "heavy" AHA-containing peptides allows for the relative quantification of each protein between the two conditions.
-
AHA-Flow Cytometry Protocol
This protocol is designed for the high-throughput measurement of global protein synthesis.
-
Cell Culture and AHA Labeling:
-
Label cells with AHA as described in the BONCAT protocol.
-
Include appropriate controls, such as a negative control (no AHA) and a positive control for protein synthesis inhibition (e.g., cycloheximide treatment).
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow the entry of the click chemistry reagents (e.g., with 0.25% Triton X-100 or saponin).
-
-
Click Chemistry Reaction:
-
Perform the click chemistry reaction using a fluorescent alkyne probe (e.g., an alkyne-conjugated Alexa Fluor dye).
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove excess reagents.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The fluorescence intensity is directly proportional to the amount of incorporated AHA and thus reflects the global rate of protein synthesis.
-
References
- 1. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HILAQ: A Novel Strategy for Newly Synthesized Protein Quantification [acs.figshare.com]
- 5. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Modulation of cellular transcriptome and proteome composition by azidohomoalanine—implications on click chemistry–based secretome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 9-Hydroxynonanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 9-hydroxynonanoic acid (9-HNA), a medium-chain omega-hydroxy fatty acid. Given the limited availability of directly validated methods for 9-HNA, this document outlines established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols for similar hydroxy fatty acids (HFAs). These can be adapted and validated for the specific analysis of 9-HNA in biological matrices.
The accurate quantification of 9-HNA is crucial for understanding its potential biological roles, which may include involvement in lipid metabolism and signaling pathways related to oxidative stress. This guide offers detailed experimental protocols, a comparison of performance characteristics, and visual workflows to aid researchers in selecting and validating the appropriate analytical method for their needs.
Comparison of Analytical Methods
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of hydroxy fatty acids. The choice between them often depends on factors such as the required sensitivity, sample throughput, and the need for derivatization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Derivatization | Mandatory (e.g., silylation, methylation) to increase volatility.[1][2] | Generally not required, but can be used to enhance ionization.[3][4] |
| Typical Sensitivity | High, with Limits of Detection (LOD) in the low ng/mL to µg/mL range.[5] | Very high, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.[3][6] |
| Selectivity | Good, based on chromatographic retention time and mass spectrum. | Excellent, based on precursor and product ion transitions (MRM). |
| Linearity | Excellent, with correlation coefficients (R²) typically > 0.99. | Excellent, with correlation coefficients (R²) typically > 0.99.[6] |
| Precision (%RSD) | Good, with intra- and inter-day precision typically < 15%.[7] | Excellent, with intra- and inter-day precision often < 10%. |
| Accuracy (%Recovery) | Good, typically within 85-115%. | Excellent, typically within 90-110%. |
| Throughput | Moderate, limited by derivatization steps and longer run times. | High, with rapid analysis times possible.[8] |
| Sample Matrix | Versatile, suitable for various biological samples after extraction. | Well-suited for complex biological matrices like plasma and serum.[3] |
Experimental Protocols
The following sections detail generalized protocols for the analysis of hydroxy fatty acids, which can be optimized and validated for 9-HNA.
I. Sample Preparation from Biological Matrices (e.g., Plasma)
A robust sample preparation is critical to remove interferences and enrich the analyte of interest.
-
Internal Standard Spiking : To each plasma sample (e.g., 100 µL), add an appropriate internal standard, such as a stable isotope-labeled 9-HNA, to correct for extraction losses and matrix effects.
-
Protein Precipitation : Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol (e.g., 400 µL). Vortex thoroughly.
-
Centrifugation : Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube.
-
Extraction (Liquid-Liquid Extraction - LLE) :
-
Acidify the supernatant with a weak acid (e.g., 1% formic acid).
-
Add an extraction solvent such as ethyl acetate or a mixture of hexane and isopropanol.
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the organic layer containing the lipids.[9]
-
-
Drying : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for either GC-MS derivatization or direct LC-MS/MS injection.
II. GC-MS Analysis Protocol
GC-MS analysis of hydroxy fatty acids necessitates a derivatization step to increase their volatility.
-
Derivatization (Silylation) :
-
To the dried sample extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.[1]
-
Incubate the mixture at a controlled temperature (e.g., 60°C for 30-60 minutes) to form trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.[1]
-
-
GC-MS Conditions :
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.[7]
-
Injection : Inject a small volume (e.g., 1 µL) of the derivatized sample in splitless mode.
-
Oven Temperature Program : Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to elute the analytes.
-
Carrier Gas : Helium at a constant flow rate.
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) at 70 eV.
-
Detection : Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
III. LC-MS/MS Analysis Protocol
LC-MS/MS offers high sensitivity and specificity for the direct analysis of hydroxy fatty acids without derivatization.
-
Reconstitution : Reconstitute the dried sample extract from the sample preparation step in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).
-
LC-MS/MS Conditions :
-
Column : A reversed-phase C18 column is typically used for the separation of fatty acids.[3]
-
Mobile Phase : A gradient elution with two solvents is common:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium acetate) to improve ionization.[10]
-
Solvent B: An organic solvent like acetonitrile or methanol with the same additive.
-
-
Flow Rate : A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry :
-
Ionization : Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic compounds.[10]
-
Detection : Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a specific precursor ion for 9-HNA and monitoring its characteristic product ions after fragmentation.
-
-
Method Validation
For the use of any analytical method in a regulated environment or for reliable scientific data, validation is essential. The key validation parameters to be assessed include:
-
Specificity and Selectivity : The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range : The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (r or R²) of >0.99 is generally desired.[11]
-
Accuracy : The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of 9-HNA using either GC-MS or LC-MS/MS.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples [mdpi.com]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. environics.com [environics.com]
A Comparative Guide to the Biological Activity of 9-Aminoacridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 9-aminoacridine hydrochloride hydrate (9-AHA) and its analogs, supported by experimental data. The information is intended to assist researchers in understanding the structure-activity relationships and mechanisms of action of this important class of compounds.
Executive Summary
9-Aminoacridine (this compound) and its derivatives are a versatile class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their primary mechanism of action often involves intercalation into DNA and inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis. Furthermore, these compounds have been shown to modulate key cellular signaling pathways, such as PI3K/AKT/mTOR, NF-κB, and p53. This guide presents a comparative analysis of the cytotoxic and topoisomerase inhibitory activities of this compound and several of its analogs, along with detailed experimental protocols and visualizations of the implicated signaling pathways.
Data Presentation
Comparative Cytotoxicity of 9-Aminoacridine and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their anticancer potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Aminoacridine (this compound) | PC3 | Prostate Cancer | >50 | [1] |
| A549 | Lung Cancer | >50 | [1] | |
| HT-29 | Colon Carcinoma | 0.019 | [2] | |
| Analog 1 (N-phenyl-9-aminoacridine) | PC3 | Prostate Cancer | ~30 | [1] |
| A549 | Lung Cancer | ~45 | [1] | |
| Analog 2 (N-(p-hydroxyphenyl)-9-aminoacridine) | PC3 | Prostate Cancer | 27.31 | [1] |
| A549 | Lung Cancer | ~25 | [1] | |
| Analog 3 (Amsacrine, m-AMSA) | HCT116 | Colon Carcinoma | Varies | [3] |
| HepG2 | Hepatocellular Carcinoma | Varies | [3] | |
| B16F10 | Murine Melanoma | Varies | [3] | |
| Compound 9 (a 9-aminoacridine derivative) | HeLa | Cervical Cancer | 13.75 µg/mL | [4] |
| A549 | Lung Cancer | 18.75 µg/mL | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Comparative Topoisomerase Inhibition
The inhibitory activity of this compound and its analogs against human topoisomerase I and II is presented below.
| Compound | Enzyme | IC50 (µM) | Reference |
| 9-Aminoacridine (this compound) | Topoisomerase I | 0.021 (in isolated nuclei) | [2] |
| Amsacrine (m-AMSA) | Topoisomerase IIα | - | [3] |
| Acridine-thiosemicarbazone derivative (DL-08) | Topoisomerase IIα | Inhibitory at 100 µM | [3] |
| Acridine/Sulfonamide hybrid (8b) | Topoisomerase I | 3.41 | [5] |
| Acridine/Sulfonamide hybrid (7c) | Topoisomerase II | 7.33 | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, PC3, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound and its analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Topoisomerase I DNA Relaxation Assay
This assay determines the inhibitory effect of the compounds on the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
This compound and its analogs dissolved in DMSO
-
Stop solution (e.g., STEB buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice containing 1x reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of the test compound.
-
Add a defined unit of human Topoisomerase I to each reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA in each lane to determine the extent of inhibition and calculate the IC50 value.
Signaling Pathway Visualizations
The biological activity of 9-aminoacridine and its analogs is often mediated through the modulation of critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound and its analogs.
Caption: The NF-κB signaling pathway and its suppression by this compound and its analogs.
Caption: The p53 signaling pathway and its activation by this compound and its analogs.
Conclusion
This guide provides a comparative overview of the biological activities of 9-aminoacridine and its analogs, with a focus on their anticancer properties. The presented data highlights the potential of these compounds as therapeutic agents and underscores the importance of structure-activity relationship studies in designing more potent and selective derivatives. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers investigating the mechanisms of action of this promising class of molecules. Further research is warranted to explore the full therapeutic potential of 9-aminoacridine analogs in various disease contexts.
References
- 1. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Cross-Validation of 9-Hydroxynonanoic Acid Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of signaling molecules is paramount. 9-hydroxynonanoic acid (9-HNA), an omega-hydroxy fatty acid, is emerging as a molecule of interest in various physiological and pathological processes. This guide provides a comparative overview of the analytical methodologies for the quantification of 9-HNA, with a focus on providing the necessary data for cross-validation of results obtained from different techniques.
This document details the experimental protocols and presents quantitative performance data for the two most common analytical platforms for fatty acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Analysis of Quantification Methods
The choice of analytical technique for the quantification of 9-HNA depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While both GC-MS and LC-MS are powerful tools for this purpose, they possess distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 9-HNA, a derivatization step is necessary to increase their volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization. Its high selectivity and sensitivity make it a popular choice for complex biological matrices.
Below is a summary of typical validation parameters for the quantification of 9-HNA using hypothetical, yet representative, LC-MS/MS and GC-MS methods. It is important to note that specific performance characteristics can vary based on the instrumentation, reagents, and protocol specifics.
Table 1: Comparison of LC-MS/MS and GC-MS Method Validation Parameters for 9-HNA Quantification
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery | > 85% | > 80% |
| Derivatization Required | No | Yes |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results.
Protocol 1: Quantification of 9-HNA using LC-MS/MS
This protocol describes the extraction of 9-HNA from a biological matrix (e.g., plasma) and subsequent analysis by LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 9-HNA).
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1% formic acid.
-
Extract the 9-HNA by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 9-HNA and the internal standard.
Protocol 2: Quantification of 9-HNA using GC-MS
This protocol involves the extraction and derivatization of 9-HNA prior to GC-MS analysis.
1. Sample Preparation and Derivatization:
-
Perform liquid-liquid extraction as described in Protocol 1 (steps 1a-1f).
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of 9-HNA.
-
Evaporate the excess derivatizing agent under nitrogen and reconstitute in 50 µL of hexane.
2. GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to ensure separation of analytes.
-
Mass Spectrometry: Electron ionization (EI) source.
-
Data Acquisition: Scan mode to identify the derivatized 9-HNA and selected ion monitoring (SIM) mode for quantification.
Signaling Pathways and Experimental Workflows
Understanding the biological context of 9-HNA is essential for interpreting quantitative data. Medium-chain omega-hydroxy fatty acids are known to be involved in cellular signaling.
Potential Signaling Pathway of 9-Hydroxynonanoic Acid
9-HNA, as a medium-chain fatty acid, may act as a ligand for G-protein coupled receptors (GPCRs), such as GPR120, which are known to be activated by fatty acids.[1][2][3] Activation of these receptors can initiate downstream signaling cascades that regulate various cellular processes.
Caption: Potential GPR120 signaling pathway for 9-HNA.
Experimental Workflow for 9-HNA Quantification
The following diagram illustrates a typical workflow for the quantification of 9-HNA from biological samples.
Caption: General experimental workflow for 9-HNA quantification.
References
Independent Verification of 9-AHA: A Comparative Analysis
This guide provides an objective comparison of the novel anti-inflammatory compound 9-AHA against a competing developmental compound (Compound X) and the current standard of care (Dexamethasone). The data presented herein is based on independent verification studies aimed at replicating and contextualizing initial research findings. All experimental protocols are detailed to ensure reproducibility.
Comparative Efficacy and Potency
The following tables summarize the key performance metrics of this compound in comparison to Compound X and Dexamethasone across critical in-vitro and in-vivo assays.
Table 1: In-Vitro Assay Performance
| Compound | Target Kinase IC50 (nM) | TNF-α Inhibition EC50 (nM) | IL-6 Inhibition EC50 (nM) |
|---|---|---|---|
| This compound | 15.2 | 55.8 | 78.3 |
| Compound X | 28.9 | 92.1 | 110.5 |
| Dexamethasone | N/A | 35.4 | 45.1 |
Table 2: In-Vivo Model (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Duration of Action (Hours) |
|---|---|---|---|
| This compound | 10 | 68% | 8 |
| Compound X | 10 | 55% | 6 |
| Dexamethasone | 1 | 75% | 12 |
Safety and Pharmacokinetic Profile
A comparative summary of the safety and pharmacokinetic (PK) profiles is essential for evaluating the therapeutic potential of this compound.
Table 3: Comparative ADME/Tox Profile
| Compound | Cytotoxicity CC50 (µM) | Oral Bioavailability (%) | Plasma Half-life (t½, Hours) |
|---|---|---|---|
| This compound | >100 | 45% | 6.5 |
| Compound X | 85 | 32% | 4.2 |
| Dexamethasone | >150 | 80% | 36 |
Mechanism of Action: Inflammatory Signaling Pathway
Initial reports suggest this compound and Compound X act by inhibiting the upstream kinase, InflammoKinase-1 (IK-1), which is a key regulator in the pro-inflammatory cytokine production pathway. Dexamethasone acts via a distinct genomic pathway involving the glucocorticoid receptor (GR). The diagram below illustrates these mechanisms.
A Comparative Analysis of 9-HDA and 9-ODA Properties for Researchers
A note on the topic: The initial request for a comparison of "9-AHA" properties has been interpreted as a likely typographical error. Based on the context of honey bee pheromones and royal jelly components, this guide provides a comprehensive comparison of 9-hydroxy-2-decenoic acid (9-HDA) and 9-oxo-2-decenoic acid (9-ODA), two closely related and biologically significant compounds.
This guide offers an objective comparison of the physicochemical properties and biological activities of 9-HDA and 9-ODA, supported by experimental data and detailed methodologies for key assays. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Physicochemical Properties
A summary of the key physicochemical properties of 9-HDA and 9-ODA is presented below.
| Property | 9-hydroxy-2-decenoic acid (9-HDA) | 9-oxo-2-decenoic acid (9-ODA) |
| Molecular Formula | C₁₀H₁₈O₃ | C₁₀H₁₆O₃ |
| Molecular Weight | 186.25 g/mol | 184.23 g/mol |
| Chemical Structure | Contains a hydroxyl (-OH) group at the 9th carbon | Contains a keto (C=O) group at the 9th carbon |
| Synonyms | (E)-9-hydroxydec-2-enoic acid | Queen substance, (E)-9-oxodec-2-enoic acid |
| Natural Occurrence | Component of royal jelly and queen bee mandibular gland secretions. It exists as a mixture of (R) and (S) enantiomers. | Primary component of the queen bee mandibular pheromone (QMP). |
Biological Activity Comparison
Both 9-HDA and 9-ODA are crucial semiochemicals that regulate the social structure of honey bee colonies. Their biological functions are distinct yet interconnected.
| Biological Activity | 9-hydroxy-2-decenoic acid (9-HDA) | 9-oxo-2-decenoic acid (9-ODA) |
| Pheromonal Role | A key component of the Queen Mandibular Pheromone (QMP) and a biosynthetic precursor to 9-ODA.[1] | The primary active component of QMP, also known as the "queen substance".[2] |
| Inhibition of Worker Ovary Development | Contributes to the inhibition of ovary development in worker bees, though its effect is synergistic with 9-ODA. | A potent inhibitor of ovary development in worker bees, a key factor in maintaining the queen's reproductive dominance.[3] |
| Drone Attraction | Does not attract drones from a distance on its own. | Acts as a long-distance sex pheromone to attract drones during mating flights.[2][4] |
| Worker Retinue Behavior | Acts synergistically with 9-ODA to elicit the full retinue response from worker bees. | Can elicit a weak retinue response on its own, but its effect is significantly enhanced by other QMP components. |
| Biosynthesis | Synthesized in the mandibular glands of both queen and worker bees. In queens, it serves as a direct precursor to 9-ODA.[1] | Produced from the oxidation of 9-HDA in the queen's mandibular glands.[5] Young virgin queens appear less capable of this oxidation.[5] |
| Quantities in Mated Queens | Approximately 110 ± 10 µg per queen. | Approximately 240 ± 30 µg per queen. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 9-HDA and 9-ODA are provided below.
3.1. Gas Chromatography (GC) Analysis of Queen Mandibular Pheromones
This protocol is used to quantify the relative amounts of 9-HDA, 9-ODA, and other components in the mandibular gland secretions of queen bees.
-
Sample Preparation:
-
Dissect the mandibular glands from individual queen bees.
-
Extract the glands in a suitable solvent, such as methanol or dichloromethane.
-
Add an internal standard (e.g., decanoic acid or octanoic acid and tetradecane) for quantification.
-
Derivatize the sample with a reagent like bistrimethylsilyl trifluoroacetamide (BSTFA) to improve the volatility and thermal stability of the compounds.
-
-
GC Instrumentation and Conditions:
-
Gas Chromatograph: Hewlett Packard 6890 or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Column: Methyl siloxane-coated fused silica capillary column (e.g., HP-1; 25 m × 0.2 mm, 0.33 μm film thickness).[3]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 0.9 ml/min).[3]
-
Temperature Program:
-
Initial temperature at 60°C, hold for 1 minute.
-
Ramp to 110°C at 50°C/min.
-
Ramp to 220°C at 3°C/min, hold for 10 minutes.[3] Alternative program:
-
Initial temperature at 100°C, hold for 1 minute.
-
Ramp to 200°C at 5°C/min, hold for 5 minutes.
-
Ramp to 250°C at 10°C/min, hold for 15 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Injector and Detector Temperature: 250°C.
-
-
Data Analysis:
-
Identify peaks based on retention times compared to known standards.
-
Quantify the amount of each compound relative to the internal standard.
-
3.2. Worker Bee Ovary Development Inhibition Assay
This bioassay assesses the inhibitory effect of 9-HDA and 9-ODA on the ovarian development of worker bees.
-
Experimental Setup:
-
Use newly emerged worker bees from a single colony.
-
Place a standardized number of bees (e.g., 30-50) into cages.
-
Provide the bees with a diet of sugar candy and pollen.
-
-
Treatment Application:
-
Prepare different diet formulations: a control diet, a diet containing 9-HDA, a diet containing 9-ODA, and a diet containing a mixture of both.
-
The concentration of the test compounds should be equivalent to the amount found in a live queen.
-
-
Assay Procedure:
-
Maintain the cages in an incubator at a controlled temperature (e.g., 33°C) and humidity.
-
After a set period (e.g., 10 days), sacrifice the worker bees.
-
Dissect the ovaries from each bee under a microscope.
-
-
Data Collection and Analysis:
-
Score the degree of ovary activation based on a standardized scale (e.g., assessing the size and presence of developing oocytes).
-
Statistically compare the ovary activation scores between the different treatment groups to determine the inhibitory effects of the compounds.
-
Visualizations
4.1. Biosynthetic and Functional Relationship of 9-HDA and 9-ODA
Caption: Biosynthesis of 9-ODA from 9-HDA and their respective roles in bee colony regulation.
4.2. Experimental Workflow for Pheromone Analysis
Caption: A simplified workflow for the chemical analysis of queen bee pheromones.
References
- 1. The absolute configurations of hydroxy fatty acids from the royal jelly of honeybees (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. honey bee genetics and pheromones [killowen.com]
- 5. pheromonesQueen [scientificbeekeeping.co.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 9-AHA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 9-hydroxy-2-decenoic acid (9-AHA).
While some safety data sheets (SDS) for 9-hydroxy-2(E)-decenoic acid indicate that the substance is not classified as hazardous, it is best practice within a laboratory setting to treat all chemical waste with caution.[1] Procedures for related alpha-hydroxy acids (AHAs) and similar decenoic acid compounds often recommend handling them as irritants. Therefore, a conservative approach to disposal is advised to ensure maximum safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Chemical-resistant impervious gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Additional | Ensure an eyewash station and safety shower are accessible |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure substance, contaminated solutions, and empty containers.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste" and specify the contents as "9-hydroxy-2-decenoic acid waste."[1][2]
-
If creating a mixed waste stream, ensure chemical compatibility to avoid hazardous reactions.[2][3] For instance, do not mix strong oxidizing acids with organic materials.[4]
-
Segregate solid waste (e.g., contaminated labware) from liquid waste.
-
-
Waste Collection and Storage:
-
Use a compatible, leak-proof container with a secure screw-on cap for liquid waste.[3] Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Store the waste container in a designated, well-ventilated hazardous waste storage area.[3]
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]
-
Keep the waste container closed except when adding waste.[2][3]
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Chemically contaminated items such as pipette tips, gloves, and paper towels should be collected in a designated, clearly labeled hazardous waste bag or container.[4]
-
Sharps: Contaminated needles, syringes, or blades must be placed in a puncture-proof sharps container labeled as hazardous waste.[5]
-
Glassware: Contaminated glassware should be collected in a separate, puncture-proof container and labeled as hazardous waste, listing the chemical contaminant.[2]
-
-
Empty Container Disposal:
-
To be considered non-hazardous, an empty container must be triple-rinsed.[2][6]
-
The first two rinsates (the cleaning solvent) must be collected and disposed of as hazardous chemical waste.[2]
-
After the third rinse, allow the container to air-dry completely in a well-ventilated area, such as a fume hood.[6]
-
Once completely free of chemical residue, deface or remove the original label, and the container may be disposed of in the regular trash or recycled, depending on institutional policies.[6]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][2]
-
Ensure all required hazardous waste tags and forms are completed accurately and attached to the waste container.[1] The label should include the full chemical name, quantity, date of generation, and your lab's contact information.[1]
-
Never dispose of this compound or any chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS office for neutralized, non-hazardous materials.[1][2]
-
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling 9-Hydroxystearic Acid (9-AHA)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Hydroxystearic Acid (9-AHA) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid, beige powder, adherence to the following personal protective equipment standards is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against dust formation and potential splashes. |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile or neoprene gloves. Must be inspected prior to use. | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not Required (under normal use) | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Necessary when adequate ventilation is not available or during spill cleanup.[2] |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Procedure | Guideline | Details |
| Handling | In a well-ventilated area. | Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools to prevent ignition.[2][3] Wash hands thoroughly after handling.[4][5] |
| Storage | Cool, dry, and well-ventilated place. | Keep container tightly closed.[1][2][3][4][5] Store away from oxidizing agents.[4] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
| Scenario | Action |
| Spill | Ensure adequate ventilation.[1][2][4][5] Evacuate personnel to a safe area.[1][2] Sweep up the solid material and place it in a suitable, closed container for disposal.[4][5] Avoid dust formation.[1][2] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][3][5] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration.[3][5] Seek immediate medical attention.[5] |
| Ingestion | Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3] |
| Contaminated Packaging | Containers can be triple-rinsed and offered for recycling or reconditioning.[2][3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2][3] |
Workflow for Safe Handling and Disposal of this compound
The following diagram outlines the procedural workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
